CYD-2-88
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H29N3O4 |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
1-[[(2S)-2-hydroxy-3-piperidin-1-ylpropyl]amino]-4-[[(2S)-oxiran-2-yl]methylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C25H29N3O4/c29-16(14-28-10-4-1-5-11-28)12-26-20-8-9-21(27-13-17-15-32-17)23-22(20)24(30)18-6-2-3-7-19(18)25(23)31/h2-3,6-9,16-17,26-27,29H,1,4-5,10-15H2/t16-,17-/m0/s1 |
Clé InChI |
PAVCXQYCVGRALP-IRXDYDNUSA-N |
SMILES isomérique |
C1CCN(CC1)C[C@H](CNC2=C3C(=C(C=C2)NC[C@H]4CO4)C(=O)C5=CC=CC=C5C3=O)O |
SMILES canonique |
C1CCN(CC1)CC(CNC2=C3C(=C(C=C2)NCC4CO4)C(=O)C5=CC=CC=C5C3=O)O |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of CYD-2-88
Disclaimer: Publicly available information on CYD-2-88 is limited. This guide is substantially based on data from its close analog, BDA-366, a known Bcl-2 BH4 domain antagonist. All data and mechanisms attributed to this compound should be considered putative and inferred from studies on BDA-366 unless explicitly stated otherwise.
Introduction to this compound
This compound is a novel small molecule identified as an analog of BDA-366, which is characterized as a B-cell lymphoma 2 (Bcl-2) BH4 domain antagonist.[1] Emerging as a promising anti-tumor agent, this compound has been shown to inhibit tumor growth in non-small cell lung cancer (NSCLC) H460 xenograft mouse models.[1] Its mechanism of action is centered on the modulation of the anti-apoptotic protein Bcl-2, a key regulator of the intrinsic apoptosis pathway.
Core Mechanism of Action: Targeting the Bcl-2 BH4 Domain
The primary proposed mechanism of action for this compound, based on its analog BDA-366, involves a unique interaction with the Bcl-2 protein, distinct from traditional BH3-mimetic drugs.
Allosteric Modulation of Bcl-2
This compound is designed to bind with high affinity and selectivity to the B-cell lymphoma 2 homology 4 (BH4) domain of the Bcl-2 protein.[2] This interaction is allosteric, meaning it occurs at a site other than the main BH3-binding groove targeted by many other Bcl-2 inhibitors like Venetoclax. The BH4 domain is crucial for the anti-apoptotic function of Bcl-2.[2]
Conversion of Bcl-2 from a Survival to a Pro-Apoptotic Protein
The binding of a BH4 antagonist like BDA-366 to the BH4 domain of Bcl-2 is reported to induce a significant conformational change in the Bcl-2 protein.[2][3] This structural alteration is thought to expose the otherwise buried BH3 domain of Bcl-2, effectively converting the protein from an anti-apoptotic "guardian" into a pro-apoptotic "killer." This transformed Bcl-2 can then activate the downstream effectors of apoptosis, such as Bax and Bak.
Induction of the Intrinsic Apoptotic Pathway
The newly exposed BH3 domain of the conformationally altered Bcl-2 can interact with and activate pro-apoptotic proteins like Bax. This leads to the oligomerization of Bax and Bak on the outer mitochondrial membrane, forming pores that increase mitochondrial outer membrane permeabilization (MOMP). This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, activating the caspase cascade and culminating in programmed cell death (apoptosis).
Alternative and Independent Mechanisms
Recent studies on BDA-366 suggest that its mechanism of action may be more complex and might not be solely dependent on its interaction with Bcl-2. Some research indicates that BDA-366 can induce apoptosis in cancer cells independently of Bcl-2 expression.[4] These studies propose that BDA-366 may exert its effects through other pathways, such as the inhibition of the PI3K/AKT signaling pathway, which can lead to the downregulation of other anti-apoptotic proteins like Mcl-1.[1][5]
Quantitative Data Summary
Specific quantitative data for this compound is not widely available in the public domain. The following table summarizes the available data for this compound and its analog BDA-366.
| Compound | Parameter | Value | Target/System | Reference |
| This compound | In Vivo Efficacy | 20 mg/kg (i.p.) | Inhibits tumor growth in NSCLC H460 xenografts | [1] |
| BDA-366 | Ki | 3.3 ± 0.73 nM | Bcl-2 BH4 Domain | [3] |
| BDA-366 | Apoptosis Induction | 0.1 - 0.5 µM | Human Myeloma cell lines (RPMI8226, U266) | [3] |
| BDA-366 | In Vivo Efficacy | 10 mg/kg (i.p.) | Suppressed growth of human MM xenografts | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of Bcl-2 BH4 antagonists like BDA-366.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the extent of apoptosis induced by the compound.
-
Method:
-
Cancer cell lines (e.g., human myeloma RPMI8226 and U266) are seeded in appropriate culture plates and allowed to adhere overnight.
-
Cells are treated with increasing concentrations of the test compound (e.g., BDA-366 at 0, 0.1, 0.25, 0.5 µM) for a specified period (e.g., 48 hours).
-
After treatment, both floating and adherent cells are harvested.
-
Cells are washed with cold PBS and then resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic. PI is used to differentiate between early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic cells (Annexin V+/PI+).[3]
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Method:
-
Immuno-compromised mice (e.g., NOD-scid/IL2Rγ null mice) are subcutaneously injected with human cancer cells (e.g., human myeloma cells).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
The treatment group receives the compound (e.g., BDA-366 at 10 mg/kg) via a specified route of administration (e.g., intraperitoneal injection) for a defined period.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).[3]
-
Mandatory Visualizations
Signaling Pathway of a Bcl-2 BH4 Antagonist
Caption: Proposed mechanism of this compound via Bcl-2 BH4 domain antagonism.
Experimental Workflow for Apoptosis Detection
References
- 1. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Bcl2 BH4 Antagonist for Lung Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Function of CYD-2-88: A Bcl-2 BH4 Domain Antagonist with Diverse Signaling Implications
For Immediate Release
This technical guide provides a comprehensive overview of the function and mechanism of action of CYD-2-88, a novel small molecule inhibitor. As an analog of the well-characterized Bcl-2 antagonist BDA-366, this compound is positioned as a promising agent in oncology research. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of its molecular interactions, cellular effects, and potential therapeutic applications.
Core Function: Targeting the Anti-Apoptotic Protein Bcl-2
This compound is classified as a Bcl-2 (B-cell lymphoma 2) antagonist, specifically targeting the BH4 (Bcl-2 Homology 4) domain of the protein. The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, with Bcl-2 itself being a key pro-survival member. Overexpression of Bcl-2 is a hallmark of many cancers, enabling tumor cells to evade programmed cell death.
The primary mechanism attributed to this compound's parent compound, BDA-366, involves a direct binding to the BH4 domain of Bcl-2. This interaction is reported to induce a conformational change in the Bcl-2 protein, effectively converting it from a pro-survival to a pro-apoptotic molecule. This altered conformation is believed to expose the BH3 domain, leading to the activation of downstream effector proteins like Bax and Bak, ultimately culminating in mitochondrial outer membrane permeabilization and apoptosis.
Quantitative Data Summary
While specific quantitative data for this compound is not yet publicly available, the binding affinity of its parent compound, BDA-366, for Bcl-2 provides a valuable benchmark.
| Compound | Target | Parameter | Value | Reference |
| BDA-366 | Bcl-2 | K_i_ | 3.3 nM | [1] |
Table 1: Binding Affinity of BDA-366
Unraveling a Complex Mechanism: Beyond Direct Bcl-2 Antagonism
Recent studies have revealed a more complex and nuanced mechanism of action for BDA-366, suggesting that its anti-cancer effects may not be solely dependent on its interaction with Bcl-2. These alternative pathways present exciting avenues for further investigation into the full therapeutic potential of this compound.
Inhibition of the PI3K/AKT Signaling Pathway
Evidence suggests that BDA-366 can induce apoptosis independently of Bcl-2 expression levels.[2] One proposed mechanism for this is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[2][3] This pathway is a crucial regulator of cell survival, proliferation, and growth. By inhibiting this pathway, BDA-366 can lead to the dephosphorylation of Bcl-2 and a reduction in the levels of another anti-apoptotic protein, Mcl-1, thereby promoting apoptosis through a Bcl-2-independent mechanism.[2]
Figure 1: Proposed inhibition of the PI3K/AKT signaling pathway by this compound (based on BDA-366 data).
Activation of the TLR4 Signaling Pathway
A recent and intriguing discovery points to the activation of the Toll-like receptor 4 (TLR4) signaling pathway as another potential mechanism of action for BDA-366.[4] TLR4 is a key component of the innate immune system. Its activation can lead to the induction of an inflammatory response and, in the context of cancer, can promote the differentiation of leukemic cells and induce pyroptosis, a form of programmed cell death distinct from apoptosis.[4] This finding suggests that this compound may not only have direct cytotoxic effects on cancer cells but could also modulate the tumor microenvironment through immune activation.
Figure 2: Proposed activation of the TLR4 signaling pathway by this compound (based on BDA-366 data).
Experimental Protocols
Detailed experimental protocols for this compound are not yet published. However, standard methodologies for key assays used to characterize its parent compound, BDA-366, are provided below as a reference for researchers.
In Vitro Apoptosis Assay: Annexin V and Propidium Iodide Staining
This assay is used to quantify the percentage of cells undergoing apoptosis following treatment with the compound.
-
Cell Culture and Treatment:
-
Plate cancer cells at a suitable density in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of the compound in a living organism.
-
Cell Implantation:
-
Harvest cancer cells from culture.
-
Resuspend the cells in a suitable medium, often mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD-scid or NSG mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to the planned dosing schedule and duration.
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Logical Workflow for Investigating this compound's Mechanism
The following diagram outlines a logical workflow for further elucidating the multifaceted mechanism of action of this compound.
Figure 3: A logical workflow for the comprehensive evaluation of this compound.
Conclusion
This compound, as an analog of BDA-366, represents a compelling molecule for further investigation in the field of cancer therapeutics. While its primary function is understood to be the antagonism of the Bcl-2 BH4 domain, emerging evidence for alternative mechanisms of action, including the inhibition of the PI3K/AKT pathway and activation of TLR4 signaling, highlights its potential for a broader and more complex anti-cancer activity. The detailed experimental approaches outlined in this guide provide a framework for researchers to further unravel the intricate functions of this compound and evaluate its therapeutic promise.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Core Principles of Bcl-2 BH4 Domain Antagonism
The B-cell lymphoma 2 (Bcl-2) protein family is a critical regulator of the intrinsic apoptotic pathway, with its members either promoting cell survival (anti-apoptotic) or inducing cell death (pro-apoptotic).[1] Anti-apoptotic Bcl-2 proteins, such as Bcl-2 itself, Bcl-xL, and Bcl-w, are characterized by the presence of four conserved Bcl-2 homology (BH) domains: BH1, BH2, BH3, and BH4.[2][3][4] While the hydrophobic groove formed by the BH1-BH3 domains has been the traditional target for pro-apoptotic BH3-mimetic drugs, the N-terminal BH4 domain has emerged as a novel and attractive target for cancer therapy.[5][6]
The BH4 domain is essential for the anti-apoptotic function of Bcl-2.[2][5] Its deletion or cleavage can convert the protein into a pro-apoptotic effector.[3][7] Unlike the BH1-BH3 domains, which primarily interact with other Bcl-2 family members, the BH4 domain mediates interactions with a range of proteins outside of the Bcl-2 family, thereby regulating apoptosis through non-canonical pathways.[5][7] These interaction partners include the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the endoplasmic reticulum, which modulates calcium signaling, and the voltage-dependent anion channel (VDAC) at the outer mitochondrial membrane.[8][9][10]
Small molecule antagonists that specifically target the Bcl-2 BH4 domain represent a promising therapeutic strategy. These agents can induce a conformational change in Bcl-2, exposing its BH3 domain and converting it into a pro-apoptotic protein.[4][11] This mechanism is distinct from BH3-mimetics and offers a potential avenue to overcome resistance to existing therapies.
Quantitative Data on Bcl-2 BH4 Domain Inhibitors
While specific quantitative data for a compound designated "CYD-2-88" is not available in the public domain, analysis of known Bcl-2 BH4 domain antagonists such as BDA-366 and CYD0281 provides insight into the expected binding affinities and cellular potencies.
| Compound | Target(s) | Binding Affinity (Ki) | Cell Line | IC50 | Reference |
| BDA-366 | Bcl-2 BH4 Domain | Not Reported | H460 (Lung Cancer) | ~1 µM | [4] |
| CYD0281 | Bcl-2 BH4 Domain | Not Reported | Breast Cancer Cell Lines | Not Reported | [11] |
| ABT-199 (Venetoclax) | Bcl-2 (BH3 Domain) | <0.01 nM | Various | Various | [12] |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w (BH3 Domain) | Bcl-2: 30.3 nM, Bcl-xL: 31.4 nM, Bcl-w: 19.6 nM | Various | Various | [13] |
Note: The table includes BH3-mimetic data for comparison of binding affinities. Quantitative binding data for BH4 antagonists is less commonly reported in initial discovery papers.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interaction
This protocol is used to investigate the interaction between Bcl-2 and its binding partners, such as IP3R or c-Myc, and how this interaction is disrupted by a BH4 domain antagonist.
Materials:
-
Cells expressing endogenous or overexpressed Bcl-2.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-Bcl-2, anti-IP3R (or other protein of interest), and isotype control IgG.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Treat cells with the Bcl-2 BH4 domain antagonist (e.g., CYD0281) or vehicle control for the desired time and concentration.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the primary antibody (anti-Bcl-2) or isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest (e.g., anti-IP3R) and Bcl-2.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique to quantitatively measure the binding kinetics and affinity between a ligand (e.g., a small molecule inhibitor) and an analyte (e.g., the Bcl-2 protein or the isolated BH4 domain).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant purified Bcl-2 protein or a synthetic peptide of the BH4 domain.
-
The small molecule inhibitor.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC/NHS).
Procedure:
-
Immobilize the recombinant Bcl-2 protein or BH4 domain peptide onto the sensor chip surface.
-
Prepare a series of dilutions of the small molecule inhibitor in running buffer.
-
Inject the different concentrations of the inhibitor over the sensor surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface to remove the bound inhibitor.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is used to verify the direct binding of a small molecule to its target protein in a cellular context.
Materials:
-
Intact cells.
-
The small molecule inhibitor.
-
PBS and lysis buffer.
-
PCR tubes or plates.
-
Thermocycler.
-
Western blotting or mass spectrometry equipment.
Procedure:
-
Treat intact cells with the small molecule inhibitor or vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells to separate the soluble and aggregated protein fractions.
-
Separate the soluble fraction by centrifugation.
-
Analyze the amount of soluble target protein (Bcl-2) at each temperature by Western blotting or mass spectrometry.
-
The binding of the inhibitor will stabilize the protein, leading to a shift in its melting curve to a higher temperature.
Visualizations
Bcl-2 Signaling Pathway and Point of Intervention
Caption: Bcl-2 signaling and antagonist intervention points.
Experimental Workflow for Screening Bcl-2 BH4 Inhibitors
Caption: Workflow for discovery of Bcl-2 BH4 inhibitors.
Proposed Mechanism of Action for a Bcl-2 BH4 Antagonist
Caption: Mechanism of Bcl-2 conversion by a BH4 antagonist.
References
- 1. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. Targeting Bcl2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Bcl2 BH4 Antagonist for Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BH4 domain of Bcl-2 as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The selective BH4-domain biology of Bcl-2-family members: IP3Rs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Targeting Bcl-2 based on the interaction of its BH4 domain with the inositol 1,4,5-trisphosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYD0281, a Bcl-2 BH4 domain antagonist, inhibits tumor angiogenesis and breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
CYD-2-88 as a BDA-366 Analog: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CYD-2-88, a structural analog of the Bcl-2 inhibitor BDA-366. While specific biochemical and cellular data for this compound are limited in publicly accessible literature, this document synthesizes the available information on BDA-366 to infer the potential mechanisms and biological activities of this compound. The guide covers the proposed mechanisms of action for BDA-366, including its role as a Bcl-2 BH4 domain antagonist, a PI3K/AKT pathway inhibitor, and a Toll-like receptor 4 (TLR4) agonist. Detailed experimental protocols for assays relevant to these pathways are provided, alongside a comparative data summary of both compounds. Visual diagrams of the implicated signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex biology governed by these molecules.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade programmed cell death, leading to tumor progression and therapeutic resistance. BDA-366 was identified as a small molecule antagonist of Bcl-2, purportedly acting through a novel mechanism by binding to the BH4 domain, rather than the well-characterized BH3-binding groove targeted by other inhibitors like Venetoclax.[1] this compound is a close structural analog of BDA-366 and is presumed to share a similar mechanism of action.[2] This guide explores the multifaceted pharmacology of BDA-366 as a framework for understanding this compound.
Comparative Analysis of this compound and BDA-366
Quantitative data for this compound is sparse in the available literature. The primary reported activity is its in vivo efficacy. BDA-366, as the parent compound, has been more extensively characterized, although its precise mechanism of action remains a subject of ongoing research.
Table 1: Physicochemical and In Vivo Data
| Property | This compound | BDA-366 |
| Molecular Formula | C25H29N3O3 | C25H29N3O4 |
| Molecular Weight | 435.52 g/mol | 423.5 g/mol [3] |
| In Vivo Activity | Inhibits tumor growth in NSCLC H460 xenografts at 20 mg/kg (i.p.)[2] | Suppresses lung cancer growth in vivo (dosage not specified)[1] |
Table 2: BDA-366 Mechanistic Data
| Target/Pathway | Metric | Value | Reference |
| Bcl-2 Binding | Ki (inhibition constant) | 3.3 nM | [1] |
| TLR4 Binding | Kd (dissociation constant) | 3.99 x 10⁻⁷ M | [4] |
| PI3K/AKT Pathway | Effect | Inhibition of pAKT levels | [2] |
Proposed Mechanisms of Action
The biological effects of BDA-366, and by extension this compound, are attributed to several distinct, and potentially complementary, mechanisms of action.
Bcl-2 BH4 Domain Antagonism
The initial proposed mechanism for BDA-366 was its direct binding to the BH4 domain of Bcl-2.[1] This interaction is thought to induce a conformational change in Bcl-2, converting it from an anti-apoptotic protein into a pro-apoptotic one, ultimately leading to the activation of BAX and the initiation of apoptosis.[1]
PI3K/AKT Pathway Inhibition
Subsequent studies have suggested that BDA-366 may induce apoptosis independently of Bcl-2 by inhibiting the PI3K/AKT signaling pathway.[2] This pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to decreased levels of the anti-apoptotic protein Mcl-1.[2]
TLR4 Agonism
More recent evidence indicates that BDA-366 can bind to and activate Toll-like receptor 4 (TLR4).[4] This interaction triggers downstream signaling cascades that can lead to pro-inflammatory responses and pyroptosis, a form of programmed cell death distinct from apoptosis.[4]
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound and BDA-366. Specific parameters may require optimization depending on the cell lines and reagents used.
In Vivo Tumor Growth Inhibition in NSCLC H460 Xenograft Model
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.
Methodology:
-
Cell Culture: Human non-small cell lung cancer H460 cells are cultured in appropriate media until they reach the desired confluence.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of H460 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) with calipers using the formula: (length x width^2) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. This compound is administered intraperitoneally (i.p.) at 20 mg/kg on a specified schedule (e.g., daily or every other day). The control group receives a vehicle solution.[2]
-
Data Collection: Tumor volumes and body weights are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size, and tumors are excised for further analysis.
Bcl-2 Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a compound to Bcl-2.
Methodology:
-
Reagents: Recombinant human Bcl-2 protein, a fluorescently labeled peptide known to bind to the BH4 domain of Bcl-2, and the test compound (this compound or BDA-366).
-
Assay Principle: The assay measures the change in polarization of the fluorescently labeled peptide upon binding to the larger Bcl-2 protein. A test compound that binds to the same site will displace the fluorescent peptide, resulting in a decrease in fluorescence polarization.
-
Procedure:
-
A fixed concentration of Bcl-2 and the fluorescent peptide are incubated in a suitable buffer.
-
Increasing concentrations of the test compound are added to the mixture.
-
After an incubation period to reach equilibrium, the fluorescence polarization is measured using a plate reader.
-
-
Data Analysis: The data is used to calculate the IC50 value, which can then be converted to a Ki (inhibition constant).
Western Blot for PI3K/AKT Pathway Inhibition
This method is used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway.
Methodology:
-
Cell Treatment: Cancer cells are treated with varying concentrations of this compound or BDA-366 for a specified time.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of AKT and other relevant pathway proteins (e.g., mTOR, S6K).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of the compound on pathway activation.[3][6]
TLR4 Activation Assay (NF-κB Reporter Assay)
This assay measures the activation of the TLR4 pathway by quantifying the activity of the downstream transcription factor NF-κB.
Methodology:
-
Cell Line: A reporter cell line (e.g., HEK293 cells) stably expressing human TLR4, MD-2, CD14, and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP or luciferase) is used.
-
Cell Treatment: The reporter cells are treated with different concentrations of this compound or BDA-366. A known TLR4 agonist (e.g., LPS) is used as a positive control.
-
Reporter Gene Assay: After an appropriate incubation period, the activity of the reporter enzyme in the cell culture supernatant or cell lysate is measured using a suitable substrate and a plate reader.
-
Data Analysis: An increase in reporter activity indicates activation of the TLR4/NF-κB signaling pathway.[7][8]
Conclusion
This compound is a promising analog of BDA-366, a compound with a complex and intriguing pharmacological profile. While the primary proposed mechanism of action for this class of molecules is the antagonism of the Bcl-2 BH4 domain, emerging evidence for off-target effects on the PI3K/AKT and TLR4 pathways suggests a more nuanced activity that warrants further investigation. The lack of specific in vitro data for this compound highlights the need for further research to fully characterize its biochemical and cellular effects and to determine its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued exploration of this compound and other BDA-366 analogs in the field of cancer drug discovery.
References
- 1. Small Molecule Bcl2 BH4 Antagonist for Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. pnas.org [pnas.org]
Unveiling CYD-2-88: A Technical Guide to a Novel Bcl-2 BH4 Domain Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYD-2-88 is a novel small molecule that has emerged as a promising anti-tumor agent. It is an analog of BDA-366, a potent and selective antagonist of the B-cell lymphoma 2 (Bcl-2) protein, specifically targeting its B-cell lymphoma 2 homology 4 (BH4) domain. Overexpression of Bcl-2 is a key mechanism by which cancer cells evade apoptosis (programmed cell death), contributing to tumor progression and resistance to therapy. By targeting the BH4 domain, this compound and its analogs represent a distinct approach to inhibiting Bcl-2's pro-survival function, offering a potential new avenue for cancer treatment. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and available data for this compound and its closely related analog, BDA-366.
Discovery and Development
The development of this compound stems from the broader effort to identify small molecules that can disrupt the anti-apoptotic function of Bcl-2. While many existing Bcl-2 inhibitors, known as BH3 mimetics, target the BH3-binding groove of the protein, this compound belongs to a class of compounds that target the less-explored BH4 domain. The BH4 domain is crucial for the anti-apoptotic activity of Bcl-2 and its interaction with other proteins.[1][2] BDA-366 was identified as a specific binder of the Bcl-2 BH4 domain, and this compound was subsequently developed as an analog. In vivo studies have demonstrated that this compound can inhibit tumor growth in Non-Small Cell Lung Cancer (NSCLC) H460 xenograft mouse models.[3]
Synthesis
A specific, detailed synthesis protocol for this compound is not publicly available. However, based on the structure of its analog, BDA-366, which is a 1,4-diamino-9,10-anthraquinone derivative, a general synthetic approach can be outlined. The synthesis of such compounds typically involves the reaction of a substituted anthraquinone (B42736) core with appropriate amines.
Representative Experimental Protocol: Synthesis of 1,4-Diaminoanthraquinone (B121737) Derivatives
This protocol is a generalized representation for the synthesis of the core scaffold of this compound analogs.
Materials:
-
1,4-dihydroxyanthraquinone (quinizarin) or 1-amino-4-nitroanthraquinone
-
Desired primary or secondary amine
-
Solvent (e.g., pyridine, dimethyl sulfoxide)
-
Reducing agent (if starting from a nitro-substituted precursor, e.g., sodium sulfide (B99878) or hydrazine)
-
Base (e.g., sodium hydroxide)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Starting Material Preparation: If starting with 1,4-dihydroxyanthraquinone, it can be converted to a more reactive intermediate, such as 1,4-ditosylanthraquinone.
-
Nucleophilic Substitution: The anthraquinone core is reacted with an excess of the desired amine in a suitable solvent. The reaction mixture is typically heated to drive the substitution reaction.
-
Reduction (if applicable): If starting with a nitro-substituted anthraquinone, the nitro group is reduced to an amine using a suitable reducing agent.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and the product is precipitated by adding a non-solvent like water. The crude product is then collected by filtration, washed, and purified using techniques such as recrystallization or column chromatography to yield the final 1,4-diaminoanthraquinone derivative.
Mechanism of Action
This compound, as an analog of BDA-366, is understood to function as a Bcl-2 BH4 domain antagonist. The proposed mechanism of action involves the following key steps:
-
Binding to Bcl-2 BH4 Domain: this compound selectively binds to the BH4 domain of the anti-apoptotic protein Bcl-2.
-
Conformational Change: This binding induces a conformational change in the Bcl-2 protein.
-
Conversion to a Pro-Apoptotic Protein: The conformational change is thought to convert Bcl-2 from a pro-survival to a pro-apoptotic protein, potentially by exposing its BH3 domain.
-
Induction of Apoptosis: This "activated" Bcl-2 can then trigger the intrinsic apoptotic pathway, leading to the activation of caspases and ultimately, programmed cell death.
The intrinsic apoptosis pathway is a complex signaling cascade that is initiated by intracellular stress signals and converges on the mitochondria.
Caption: Proposed signaling pathway of this compound.
Quantitative Data
Table 1: In Vitro Activity of BDA-366
| Parameter | Value | Cell Lines | Assay |
| Binding Affinity (Ki) | 3.3 ± 0.73 nM | - | Cell-free binding assay |
| IC50 (Apoptosis) | Dose-dependent | RPMI8226, U266 (Multiple Myeloma) | Annexin V/PI staining |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Outcome |
| Mice | NSCLC H460 xenografts | 20 mg/kg, i.p. | Inhibition of tumor growth |
Experimental Protocols
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with a Bcl-2 BH4 antagonist.
Materials:
-
Cancer cell lines (e.g., RPMI8226, U266)
-
Cell culture medium and supplements
-
Test compound (e.g., BDA-366)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the test compound for the desired time period (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a Bcl-2 BH4 antagonist in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line (e.g., H460)
-
Matrigel (optional)
-
Test compound (e.g., this compound)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., intraperitoneal injection) and vehicle control according to the predetermined dosing schedule and duration.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel Bcl-2 BH4 antagonist like this compound.
Caption: Preclinical evaluation workflow.
Conclusion
This compound represents a promising development in the field of targeted cancer therapy. As a Bcl-2 BH4 domain antagonist, it offers a novel mechanism to overcome apoptosis resistance in cancer cells. While specific data on this compound is limited, the information available for its analog, BDA-366, highlights the potential of this class of compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound and its therapeutic potential in various cancer types. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring this innovative approach to cancer treatment.
References
Unveiling CYD-2-88: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYD-2-88 is a novel small molecule that has garnered interest in the field of cancer research. Identified as an analog of BDA-366, it functions as a potent and selective antagonist of the B-cell lymphoma 2 (Bcl-2) protein, specifically targeting its BH4 domain.[1] This technical guide provides a comprehensive overview of the known chemical properties and the putative structure of this compound, offering valuable insights for researchers engaged in oncology and medicinal chemistry.
Chemical Properties and Structure
This compound is characterized by a molecular formula of C25H29N3O4 and a molecular weight of 435.52 g/mol .[1] While the definitive chemical structure is proprietary and detailed within patent literature (WO2015171589), its classification as a BDA-366 analog suggests a core scaffold designed to interact with the BH4 domain of Bcl-2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H29N3O4 | [1] |
| Molecular Weight | 435.52 g/mol | [1] |
| Class | BDA-366 Analog, Bcl-2 BH4 Antagonist | [1] |
Mechanism of Action: A Conformational Shift in Bcl-2
The therapeutic potential of this compound stems from its unique mechanism of action as a Bcl-2 BH4 domain antagonist. The Bcl-2 family of proteins are central regulators of apoptosis (programmed cell death), with anti-apoptotic members like Bcl-2 preventing the initiation of this process. The BH4 domain is crucial for the anti-apoptotic function of Bcl-2.
This compound, like its parent compound BDA-366, is believed to bind to the BH4 domain of Bcl-2, inducing a conformational change in the protein. This structural alteration is hypothesized to convert Bcl-2 from a pro-survival to a pro-apoptotic protein, ultimately leading to the activation of the apoptotic cascade and cell death in cancer cells that overexpress Bcl-2.
Caption: Proposed mechanism of this compound action on the Bcl-2 pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are proprietary and not publicly available. However, based on the characterization of similar small molecule inhibitors, the following methodologies are likely employed:
Synthesis: The synthesis of BDA-366 analogs typically involves multi-step organic synthesis. The general workflow would likely include:
-
Scaffold Synthesis: Construction of the core chemical structure.
-
Functionalization: Introduction of specific chemical groups to optimize binding affinity and selectivity for the Bcl-2 BH4 domain.
-
Purification: Purification of the final compound using techniques such as column chromatography and recrystallization.
Caption: A generalized workflow for the synthesis of a small molecule inhibitor.
Characterization: The structural confirmation and purity assessment of this compound would involve a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure and confirm the arrangement of atoms.
-
Mass Spectrometry (MS): To determine the precise molecular weight and confirm the elemental composition. High-resolution mass spectrometry (HRMS) would likely be used.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Conclusion
This compound represents a promising lead compound in the development of targeted cancer therapies. Its specific mechanism of action, involving the allosteric modulation of Bcl-2 function, offers a potential new avenue for treating cancers that are dependent on Bcl-2 for survival. Further research, including the public disclosure of its detailed chemical structure and comprehensive preclinical studies, will be crucial in fully elucidating its therapeutic potential. This guide provides a foundational understanding of the chemical properties and proposed mechanism of this compound for the scientific community.
References
An In-depth Technical Guide on the Role of CYD-2-88 in Apoptosis Pathways
Disclaimer: CYD-2-88 is a research compound identified as an analog of BDA-366.[1][2][3][4][5] Publicly available data specifically for this compound is limited. This document provides a detailed overview based on the extensive research conducted on its parent compound, BDA-366, which is expected to share a similar mechanism of action.
Introduction
This compound is an analog of BDA-366, a small molecule developed as an antagonist of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3][4][5] Bcl-2 is a pivotal anti-apoptotic protein, often overexpressed in various cancers, contributing to tumor survival and therapeutic resistance. Unlike traditional BH3 mimetics that target the BH3-binding groove of Bcl-2, this compound and its parent compound BDA-366 are proposed to target the Bcl-2 homology 4 (BH4) domain.[1][6] This unique mechanism aims to convert Bcl-2 from a pro-survival protein into a pro-apoptotic effector, representing a novel strategy in cancer therapy. This guide details the proposed mechanisms of action, summarizes key quantitative data from studies on BDA-366, outlines relevant experimental protocols, and visualizes the complex signaling pathways involved.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on BDA-366, the parent compound of this compound.
Table 1: Binding Affinity and Cellular Potency of BDA-366
| Parameter | Value | Cell Lines / Conditions | Source |
| Binding Affinity (Ki) | 3.3 ± 0.73 nM | Direct binding to Bcl-2 protein | [2] |
| LD50 (CLL Cells) | 1.11 ± 0.46 µM | Primary Chronic Lymphocytic Leukemia cells | [4] |
| LD50 (Normal PBMCs) | 2.03 ± 0.31 µM | Peripheral Blood Mononuclear Cells | [4] |
| Effective Concentration | 0.1 - 0.5 µM | RPMI8226 & U266 Multiple Myeloma cells | [2] |
Table 2: In Vivo Efficacy of this compound
| Compound | Dosage | Animal Model | Outcome | Source |
| This compound | 20 mg/kg (i.p.) | NSCLC H460 xenografts in mice | Inhibition of tumor growth | [1][4][5] |
Proposed Mechanisms of Action & Signaling Pathways
Research on BDA-366 has elucidated two primary, though debated, mechanisms through which it induces apoptosis.
1. The Bcl-2 Conformational Change Hypothesis
The initial and most widely cited mechanism suggests that BDA-366 directly binds to the BH4 domain of Bcl-2.[6] This interaction is proposed to induce a conformational change in the Bcl-2 protein, exposing its normally hidden BH3 domain. This conversion effectively transforms Bcl-2 from an anti-apoptotic protector into a pro-apoptotic killer, which can then activate the effector protein Bax, leading to Mitochondrial Outer Membrane Permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[5][6]
Furthermore, the BH4 domain of Bcl-2 is known to interact with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) on the endoplasmic reticulum (ER), suppressing calcium (Ca2+) release.[1][2] By binding to the BH4 domain, BDA-366 disrupts this Bcl-2/IP3R interaction, leading to increased Ca2+ release from the ER, which itself is a potent apoptotic signal.[1][2][5]
2. The Bcl-2 Independent / PI3K-AKT Pathway Hypothesis
More recent studies have challenged the direct Bcl-2 conversion model.[3][7] This research suggests that BDA-366 can induce apoptosis even in cells lacking Bcl-2, indicating an alternative mechanism.[3][7] This proposed pathway involves the inhibition of the PI3K/AKT signaling cascade.[3][8] Inhibition of AKT activity leads to two key downstream events:
-
Bcl-2 Dephosphorylation: It causes the dephosphorylation of Bcl-2 at Serine 70, which may alter its anti-apoptotic function.[1][8]
-
Mcl-1 Downregulation: It leads to a reduction in the levels of Mcl-1, another critical anti-apoptotic protein.[3][7][8]
The combined effect of inactivating Bcl-2 and reducing Mcl-1 levels lowers the threshold for apoptosis, allowing for Bax/Bak activation and subsequent cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols based on those used for the characterization of BDA-366.
1. In Vitro Apoptosis Induction Assay (Annexin V/PI Staining)
This assay quantifies the extent of apoptosis induced by the compound in cancer cell lines.
-
Cell Culture: Human Multiple Myeloma (MM) cell lines, such as RPMI8226 and U266, are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing this compound (or BDA-366) at various concentrations (e.g., 0, 0.1, 0.25, 0.5 µM). A DMSO control is run in parallel. Cells are incubated for 48 hours.[2]
-
Staining: After incubation, cells (including floating cells in the supernatant) are harvested and washed with cold PBS. Cells are then resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.[2]
-
Analysis: Samples are analyzed immediately by flow cytometry.
-
Annexin V-/PI-: Live cells
-
Annexin V+/PI-: Early apoptotic cells
-
Annexin V+/PI+: Late apoptotic/necrotic cells
-
Annexin V-/PI+: Necrotic cells The percentage of apoptotic cells (early + late) is calculated for each treatment condition.
-
2. In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a compound in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., NOD-scid/IL2Rγnull or athymic nude mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: Human cancer cells (e.g., 5-10 x 10^6 NSCLC H460 cells) are suspended in a solution of PBS and Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into a vehicle control group and a treatment group.
-
Treatment Administration: The treatment group receives this compound administered via a specified route and schedule (e.g., 20 mg/kg, intraperitoneal injection, daily for 8-10 days).[1][4][5] The control group receives the vehicle solution on the same schedule.
-
Monitoring: Tumor volume and mouse body weight are measured every 2-3 days. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3). The mean tumor growth inhibition is calculated to determine efficacy.
References
- 1. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. academic.oup.com [academic.oup.com]
- 6. BH4 domain of Bcl-2 as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of CYD-2-88
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYD-2-88 is a novel small molecule inhibitor identified as an analog of BDA-366, a known antagonist of the B-cell lymphoma 2 (Bcl-2) protein. Primarily targeting the BH4 domain of Bcl-2, this compound has demonstrated anti-tumor activity, notably in non-small cell lung cancer (NSCLC) models. This technical guide provides a comprehensive overview of the known molecular targets of this compound, its mechanism of action, and detailed experimental protocols for its characterization. While direct quantitative data for this compound remains limited in publicly available literature, this guide draws upon data from its close analog, BDA-366, to infer its biochemical and cellular activities. Emerging evidence suggests that the mechanism of action may extend beyond direct Bcl-2 antagonism, potentially involving the modulation of other signaling pathways such as PI3K/AKT and TLR4.
Primary Target: B-cell lymphoma 2 (Bcl-2)
This compound is designed as an antagonist of the Bcl-2 protein, a key regulator of the intrinsic apoptotic pathway. By binding to the BH4 domain of Bcl-2, this compound is believed to induce a conformational change that converts Bcl-2 from an anti-apoptotic protein into a pro-apoptotic one, ultimately leading to programmed cell death.
Quantitative Data on Target Binding and Cellular Activity
| Compound | Target | Assay Type | Binding Affinity (Ki) | Cell Line | IC50 |
| BDA-366 | Bcl-2 | Not Specified | 3.3 nM[1][2] | Not Specified | Not Available |
Further research is required to determine the specific binding kinetics and inhibitory concentrations of this compound.
Potential Secondary Targets and Signaling Pathways
Recent studies on BDA-366, the parent compound of this compound, suggest that its mechanism of action may be more complex, potentially involving modulation of other signaling pathways independently of its interaction with Bcl-2. These findings warrant investigation to determine if this compound shares these characteristics.
PI3K/AKT Signaling Pathway
Some research indicates that BDA-366 may inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation. This inhibition could contribute to the compound's pro-apoptotic effects.
Mcl-1 Downregulation
Downregulation of the anti-apoptotic protein Mcl-1 has been observed following treatment with BDA-366. This suggests that this compound might also induce apoptosis by reducing the levels of other key survival proteins.
Toll-Like Receptor 4 (TLR4) Pathway
There is also evidence to suggest that BDA-366 may exert its effects through the activation of the TLR4 signaling pathway, which is involved in the innate immune response and can also influence cell survival and death.
In Vivo Efficacy
Preclinical studies have demonstrated the anti-tumor potential of this compound in a xenograft model of non-small cell lung cancer.
| Compound | Cancer Model | Administration | Effect |
| This compound | NSCLC H460 Xenografts | 20 mg/kg, i.p. | Inhibition of tumor growth |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's targets and mechanism of action.
Bcl-2 Binding Assays
This assay is used to measure the binding affinity of a small molecule to a target protein in solution.
-
Principle: A fluorescently labeled ligand (e.g., a peptide from the BH3 domain of a pro-apoptotic protein) is incubated with the target protein (Bcl-2). The binding of the large protein to the small fluorescent ligand slows down the ligand's rotation, resulting in a high fluorescence polarization signal. An unlabeled small molecule inhibitor (this compound) that competes for the same binding site will displace the fluorescent ligand, leading to a decrease in the polarization signal.
-
Protocol:
-
Reagents: Purified recombinant Bcl-2 protein, fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3), this compound, assay buffer (e.g., PBS with 0.01% Tween-20).
-
Procedure: a. To the wells of a black microplate, add a fixed concentration of Bcl-2 protein and the fluorescently labeled BH3 peptide. b. Add serial dilutions of this compound to the wells. c. Incubate the plate at room temperature for a specified time to reach equilibrium. d. Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
-
Principle: One interactant (e.g., Bcl-2) is immobilized on a sensor chip surface. The other interactant (this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Protocol:
-
Immobilization: Covalently immobilize purified Bcl-2 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: Inject serial dilutions of this compound in running buffer over the sensor surface.
-
Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cellular Target Engagement Assays
CETSA is used to verify target engagement in a cellular environment.
-
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound, heated to denature proteins, and the amount of soluble target protein remaining is quantified.
-
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions or lysates at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble Bcl-2 in the supernatant by Western blot or other quantitative protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Apoptosis Assays
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
-
Principle: A luminogenic or fluorogenic substrate containing the caspase-3/7 recognition sequence (DEVD) is used. Cleavage of the substrate by activated caspases releases a luminescent or fluorescent signal.
-
Protocol:
-
Cell Treatment: Treat cells with this compound or appropriate controls.
-
Assay: Add the caspase-3/7 reagent directly to the cell culture wells.
-
Measurement: Incubate at room temperature and measure the luminescence or fluorescence using a plate reader.
-
Cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis.
-
Principle: During apoptosis, caspase-3 cleaves the 116 kDa PARP protein into an 89 kDa fragment. This cleavage can be detected by Western blot.
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, harvest, and lyse the cells.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody that recognizes both full-length and cleaved PARP.
-
This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.
-
Principle: Cells are fractionated to separate the mitochondrial and cytosolic components. The presence of cytochrome c in the cytosolic fraction is then detected by Western blot.
-
Protocol:
-
Cell Treatment and Fractionation: Treat cells with this compound. Harvest the cells and perform subcellular fractionation to isolate the cytosolic fraction.
-
Western Blot: Analyze the cytosolic fraction for the presence of cytochrome c by Western blot.
-
Signaling Pathway and Workflow Diagrams
Intrinsic Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway initiated by this compound.
Experimental Workflow for Target Validation
Caption: Workflow for validating the molecular targets of this compound.
Conclusion
This compound represents a promising anti-cancer agent with a primary mechanism of action involving the antagonism of the Bcl-2 protein. The available data, largely inferred from its analog BDA-366, suggests a potent pro-apoptotic activity. However, further investigations are crucial to elucidate the precise binding kinetics of this compound with Bcl-2, to determine its IC50 values across a panel of cancer cell lines, and to confirm its effects on potential secondary signaling pathways such as PI3K/AKT and TLR4. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and characterization of this novel compound.
References
Preliminary Efficacy of CYD-TDV (Dengvaxia®): A Technical Overview
Introduction
CYD-TDV (Dengvaxia®) is a live, attenuated, tetravalent dengue vaccine developed to protect against the four dengue virus serotypes (DENV-1, DENV-2, DENV-3, and DENV-4) that cause dengue fever. This document provides a technical summary of the preliminary efficacy studies of CYD-TDV, intended for researchers, scientists, and drug development professionals. It includes a compilation of quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the vaccine's evaluation process and immunological mechanism.
Quantitative Efficacy and Immunogenicity Data
The efficacy and immunogenicity of CYD-TDV have been evaluated in multiple large-scale clinical trials. The following tables summarize key findings from these studies.
Table 1: Overall and Serotype-Specific Vaccine Efficacy
| Efficacy Endpoint | Overall Efficacy (95% CI) | DENV-1 Efficacy (95% CI) | DENV-2 Efficacy (95% CI) | DENV-3 Efficacy (95% CI) | DENV-4 Efficacy (95% CI) |
| Symptomatic Virologically Confirmed Dengue (VCD) | 60% (0.30 to 0.54)[1] | 51% (0.39 to 0.63)[1] | 34% (0.50 to 0.86)[1] | 75% (0.18 to 0.35)[1] | 77% (0.15 to 0.34)[1] |
Table 2: Vaccine Efficacy in Dengue-Seropositive Individuals
| Baseline Immune Profile | Age Group (years) | Vaccine Efficacy against Symptomatic VCD (95% CI) | Absolute Risk Reduction (95% CI) |
| Monotypic | 2–16 | 77.4% (56.4%–88.2%)[2] | 4.48% (2.32%–6.65%)[2] |
| Multitypic | 2–16 | 89.2% (71.5%–95.9%)[2] | 1.67% (0.89%–2.46%)[2] |
| Monotypic | 9–16 | 78.7% (N/A)[2] | 4.14% (1.65%–6.64%)[2] |
| Multitypic | 9–16 | 92.1% (N/A)[2] | 1.62% (0.82%–2.41%)[2] |
Table 3: Immunogenicity - Seropositivity Rates Post-Vaccination
| Post-Vaccination Timepoint | Seropositive for at least 1 Serotype | Seropositive for at least 2 Serotypes | Seropositive for at least 3 Serotypes | Seropositive for all 4 Serotypes |
| Post-Dose 1 | 80.8%[3] | 66.8%[3] | 52.8%[3] | 37.8%[3] |
| Post-Dose 2 | N/A | 100%[3] | 98.4%[3] | 66.0%[3] |
| Post-Dose 3 | N/A | 99.5%[3] | 98.4%[3] | 94.1%[3] |
Experimental Protocols
The data presented above were primarily generated from Phase II and Phase III randomized, observer-blinded, placebo-controlled clinical trials.
Key Methodologies:
-
Study Design: Participants were randomized to receive either the CYD-TDV vaccine or a placebo. The studies were designed to assess the efficacy of a three-dose vaccination schedule.
-
Participants: Healthy children and adolescents, typically ranging from 2 to 17 years of age, were enrolled in the trials.[1]
-
Vaccination Schedule: Participants received three injections of the CYD-TDV vaccine or placebo at months 0, 6, and 12.[4]
-
Efficacy Assessment: The primary objective was to assess the efficacy of the vaccine in preventing symptomatic, virologically-confirmed dengue (VCD) cases.[4] Dengue cases were collected and assessed for efficacy during an active phase, which extended for at least 13 months after the third injection.[4]
-
Immunogenicity Assessment: A subset of participants was evaluated for immunogenicity. The humoral immune response was described before and after each vaccine injection.[3]
-
Safety Assessment: Safety was evaluated by monitoring for solicited reactions (within 7 or 14 days post-injection), unsolicited adverse events (within 28 days post-injection), and serious adverse events throughout the study period.[4]
Visualizations
Experimental Workflow for CYD-TDV Clinical Trials
Caption: Clinical trial workflow for CYD-TDV efficacy studies.
Proposed Immunological Response Pathway
Caption: Simplified immunological pathway of CYD-TDV.
References
- 1. Efficacy, immunogenicity and safety of a recombinant tetravalent dengue vaccine (CYD-TDV) in children aged 2-17 years: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYD Tetravalent Dengue Vaccine Performance by Baseline Immune Profile (Monotypic/Multitypic) in Dengue-Seropositive Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sanofi.com [sanofi.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
CYD-2-88 experimental protocol for cell culture
Introduction
Extensive research has been conducted to identify a specific experimental protocol, including cell culture methodologies, quantitative data, and associated signaling pathways for a compound designated "CYD-2-88." However, at present, there is no publicly available scientific literature or data corresponding to a molecule with this exact identifier. The search results did not yield any specific information on "this compound."
It is possible that "this compound" is a novel, internal, or otherwise unpublished compound designation. The information that was retrieved pertains to broader cell signaling pathways, particularly the MyD88-dependent signaling pathway, which is a critical component of the innate immune response.
The MyD88-Dependent Signaling Pathway: A Potential Framework
While no direct data for "this compound" exists, the MyD88-dependent signaling pathway is a common target for therapeutic intervention in inflammatory diseases. MyD88 is a key adaptor protein involved in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Activation of this pathway ultimately leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[1][2]
Key Components of the MyD88-Dependent Pathway:
-
Receptors: Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).
-
Adaptor Protein: Myeloid differentiation primary response 88 (MyD88).[1]
-
Kinases: IL-1R-associated kinases (IRAKs).[1]
-
Downstream Effectors: TNF receptor-associated factor 6 (TRAF6), TGF-β-activated kinase 1 (TAK1).[3]
-
Transcription Factors: Nuclear factor-kappa B (NF-κB), Activator protein 1 (AP-1).[1]
-
Outputs: Production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and type I interferons.[1][4]
Signaling Pathway Diagram
Caption: MyD88-dependent signaling cascade.
Hypothetical Experimental Workflow for a MyD88 Pathway Inhibitor
Should "this compound" be an inhibitor of the MyD88 pathway, a general experimental workflow to characterize its effects in cell culture would involve the following steps. This protocol is provided as a general guideline and would require optimization for specific cell types and experimental conditions.
Experimental Workflow Diagram
References
- 1. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MyD88-dependent Toll-like receptor 4 signal pathway in intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYD-2-88 (cyy-287) in NSCLC Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYD-2-88 (also referred to as cyy-287) is a novel pyrimidine-2,4-diamine derivative demonstrating significant potential as a therapeutic agent for non-small cell lung cancer (NSCLC), particularly in tumors with activating mutations of the epidermal growth factor receptor (EGFR).[1][2] Preclinical studies have shown that this compound effectively inhibits tumor growth in EGFR-driven NSCLC cells both in vitro and in vivo.[1] Its mechanism of action involves the suppression of the EGFR signaling pathway, leading to the selective blockage of the ERK pathway in EGFR-driven cancer cells.[1][2] This targeted approach induces apoptosis and suppresses cell migration, highlighting its promise for further development.[1]
These application notes provide detailed protocols for the use of this compound in NSCLC xenograft models, based on published preclinical data. The information is intended to guide researchers in designing and executing in vivo efficacy studies.
Mechanism of Action: Targeting the EGFR-ERK Pathway
This compound exerts its anti-tumor effects by targeting the EGFR signaling cascade, a critical pathway in the proliferation and survival of many NSCLC subtypes.[1][3] In EGFR-driven NSCLC cells, this compound has been shown to block the phosphorylation of EGFR, which in turn inhibits the downstream activation of the ERK pathway.[1] This selective inhibition in EGFR-mutant cells leads to the induction of apoptosis.[1][2]
Caption: Signaling pathway of this compound in EGFR-driven NSCLC.
Data Presentation
In Vitro Efficacy of this compound
The half-maximal inhibitory concentration (IC50) values demonstrate that this compound is more potent in EGFR-driven NSCLC cell lines (PC9 and H1975) compared to EGFR-wild type cell lines (H1299 and H292).[1]
| Cell Line | EGFR Status | IC50 of this compound (µM) |
| PC9 | EGFR exon 19 del | < 2 |
| H1975 | EGFR L858R, T790M | < 2 |
| H1299 | EGFR wild-type | > 4 |
| H292 | EGFR wild-type | > 4 |
In Vivo Efficacy of this compound in PC9 Xenograft Model
Daily intraperitoneal administration of this compound resulted in a dose-dependent inhibition of tumor growth in a PC9 xenograft model.[1] The 15 mg/kg dose of this compound showed comparable efficacy to the standard-of-care EGFR inhibitor, gefitinib, at the same dose.[1]
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume Inhibition (%) |
| Vehicle Control | - | i.p. | 0 |
| This compound | 5 | i.p. | Data not specified, visible reduction |
| This compound | 15 | i.p. | Significant reduction, comparable to Gefitinib |
| Gefitinib | 15 | i.p. | Significant reduction |
Note: Specific tumor growth inhibition percentages were not explicitly stated in the source material but inferred from graphical representations of tumor volume over time.[1]
Experimental Protocols
Cell Culture
-
Cell Lines:
-
PC9 (EGFR exon 19 deletion)
-
H1975 (EGFR L858R and T790M mutations)
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
NSCLC Xenograft Model Establishment
This protocol is based on the successful establishment of an EGFR-driven NSCLC xenograft model using PC9 cells.[1]
-
Animal Model: 4-6 week old female BALB/c nude mice.[1]
-
Acclimatization: Allow mice to acclimatize for at least one week before experimental manipulation.
-
Cell Preparation:
-
Harvest PC9 cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or saline at a concentration of 6x10^7 cells/mL.[1]
-
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject 0.1 mL of the cell suspension (6x10^6 cells) subcutaneously into the right flank of each mouse.[1]
-
Monitor the mice for tumor growth.
-
Caption: Experimental workflow for this compound efficacy testing.
Drug Preparation and Administration
-
This compound Formulation: Dissolve the salt form of this compound in saline to the desired concentration (e.g., for 5 mg/kg and 15 mg/kg doses).[1]
-
Vehicle Control: Use saline as the vehicle control.[1]
-
Administration: Administer the prepared solutions intraperitoneally (i.p.) once daily.[1]
Efficacy Evaluation
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
-
Body Weight: Monitor and record the body weight of the mice regularly as an indicator of toxicity.
-
Randomization: When the average tumor volume reaches 80-100 mm³, randomize the mice into treatment groups (n=6 per group is recommended).[1]
-
Treatment Groups:
-
Group 1: Vehicle control (saline)
-
Group 2: this compound (5 mg/kg)
-
Group 3: this compound (15 mg/kg)
-
(Optional) Group 4: Positive control (e.g., Gefitinib, 15 mg/kg)
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Post-Mortem Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or Western blotting to confirm target engagement.[1]
Conclusion
This compound (cyy-287) represents a promising therapeutic candidate for EGFR-driven NSCLC. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate its efficacy and mechanism of action in preclinical xenograft models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to support the continued development of this compound.
References
- 1. cyy-287, a novel pyrimidine-2,4-diamine derivative, inhibits tumor growth of EGFR-driven non-small cell lung cancer via the ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyy-287, a novel pyrimidine-2,4-diamine derivative, inhibits tumor growth of EGFR-driven non-small cell lung cancer via the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyy-287, a novel pyrimidine-2,4-diamine derivative, efficiently mitigates inflammatory responses, fibrosis, and lipid synthesis in obesity-induced cardiac and hepatic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYD-2-88 Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYD-2-88 is a novel small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) protein. It is an analog of BDA-366, which functions as a Bcl-2 BH4 domain antagonist.[1][2] Preclinical studies have demonstrated that this compound can inhibit tumor growth in mouse xenograft models, making it a compound of interest for cancer research.[1][2] These application notes provide a comprehensive guide to the dosage and administration of this compound in mice, based on available preclinical data.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages of this compound and its analog, BDA-366, in mouse models.
| Compound | Dosage | Administration Route | Mouse Model | Tumor Type | Reference |
| This compound | 20 mg/kg | Intraperitoneal (i.p.) | Xenograft | Non-Small Cell Lung Cancer (H460) | [1][2] |
| BDA-366 | 10 mg/kg | Intraperitoneal (i.p.) | Xenograft (NOD-scid/IL2Rγnull) | Multiple Myeloma (RPMI8226 & U266) | [3] |
Experimental Protocols
The following protocols are based on established methodologies for the in vivo administration of this compound and its analog BDA-366 in mouse xenograft models.
1. In Vivo Efficacy Study in a Non-Small Cell Lung Cancer (NSCLC) H460 Xenograft Model
This protocol is designed to assess the anti-tumor activity of this compound in a subcutaneous H460 xenograft mouse model.
-
Materials:
-
This compound
-
Vehicle for formulation (e.g., a mixture of DMSO, PEG300, and saline)
-
H460 human non-small cell lung cancer cells
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
-
-
Procedure:
-
Cell Culture and Implantation:
-
Culture H460 cells in appropriate media until they reach the desired number for implantation.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation at the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse receiving 200 µL). The vehicle composition should be optimized for solubility and tolerability. A common vehicle for similar compounds is 10% DMSO, 40% PEG300, and 50% saline.
-
Administer this compound or vehicle control to the respective groups via intraperitoneal injection. The administration frequency and duration should be determined based on the study design, but a common schedule for similar compounds is once daily or every other day for a period of 2-4 weeks.[3]
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the mice daily.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
2. In Vivo Efficacy Study in a Multiple Myeloma Xenograft Model (based on BDA-366 protocol)
This protocol is adapted from a study using the closely related compound BDA-366 and can serve as a template for this compound studies in multiple myeloma models.[3]
-
Materials:
-
This compound
-
Vehicle for formulation (e.g., DMSO)
-
RPMI8226 or U266 human multiple myeloma cells
-
NOD-scid/IL2Rγnull mice
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
-
-
Procedure:
-
Cell Implantation:
-
Subcutaneously implant 5 x 10^6 RPMI8226 or U266 cells into the flank of each mouse.[3]
-
-
Treatment Schedule:
-
Begin treatment when tumors are established.
-
Administer 10 mg/kg of this compound (or BDA-366) via intraperitoneal injection every 2 days for a total of 5 doses (e.g., from day 4 to day 12 post-implantation).[3]
-
-
Monitoring and Endpoint:
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound is proposed to act as a Bcl-2 BH4 domain antagonist. The BH4 domain is crucial for the anti-apoptotic function of Bcl-2. By binding to this domain, this compound is thought to induce a conformational change in Bcl-2, converting it from a survival protein into a pro-apoptotic molecule, which then leads to the activation of the intrinsic apoptosis pathway.[3] However, some studies on the parent compound, BDA-366, suggest a potential Bcl-2 independent mechanism involving the inhibition of the PI3K/AKT signaling pathway, leading to the downregulation of the anti-apoptotic protein Mcl-1.[4]
Caption: Proposed signaling pathways of this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: General workflow for a mouse xenograft study.
References
- 1. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
CYD-2-88: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYD-2-88 is a synthetic small molecule and an analog of BDA-366, initially identified as a Bcl-2 BH4 domain antagonist. Emerging research indicates a more complex mechanism of action, suggesting its potential as a promising candidate for further investigation in oncology and other therapeutic areas. This document provides detailed application notes and protocols for the solubility, preparation, and use of this compound in various in vitro assays to facilitate consistent and reproducible experimental outcomes.
Chemical Properties and Solubility
This compound, as an analog of BDA-366, is presumed to be a hydrophobic molecule. While specific solubility data for this compound is not extensively published, based on the properties of similar compounds and general laboratory practice, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Stock Solution Concentration | 1-10 mM in DMSO |
| Storage of Stock Solution | -20°C or -80°C, protected from light and moisture |
| Working Solution Preparation | Dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. |
Mechanism of Action
Initially, this compound's parent compound, BDA-366, was thought to function by binding to the BH4 domain of the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic protein. However, recent studies have revealed a more intricate mechanism of action that may be independent of direct Bcl-2 antagonism. Evidence suggests that BDA-366, and by extension this compound, may exert its effects through the inhibition of the PI3K/AKT signaling pathway, leading to a reduction in the levels of the anti-apoptotic protein Mcl-1.[1][2] This multifaceted activity makes this compound a compound of significant interest for cancer research.
In Vitro Efficacy
As a close analog, the in vitro activity of BDA-366 can be used as a proxy to guide the experimental design for this compound. BDA-366 has demonstrated efficacy in various cancer cell lines at micromolar concentrations.
Table 2: Representative In Vitro Activity of BDA-366 (as a proxy for this compound)
| Cell Line | Assay Type | Effective Concentration Range (µM) | Observed Effects |
| OCI-LY1 (DLBCL) | Western Blot | 0.6 - 10 | Decrease in phospho-AKT levels.[1] |
| Primary CLL Cells | Western Blot | 2 | Reduction in anti-IgM-induced AKT and GSK3 phosphorylation; reduced Mcl-1 levels.[1] |
| RPMI8226 (Multiple Myeloma) | Apoptosis Assay | 0.1 - 0.5 | Induction of apoptosis. |
| U266 (Multiple Myeloma) | Apoptosis Assay | 0.1 - 0.5 | Induction of apoptosis. |
Note: DLBCL - Diffuse Large B-cell Lymphoma; CLL - Chronic Lymphocytic Leukemia.
Signaling Pathway
The proposed signaling pathway of this compound, based on studies of its analog BDA-366, involves the inhibition of the PI3K/AKT pathway, which in turn affects downstream effectors like GSK3 and leads to the downregulation of Mcl-1, ultimately promoting apoptosis.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing this compound solutions for use in in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Protocol:
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay.
-
Ensure the final concentration of DMSO in the cell culture wells is below 0.5% to minimize solvent toxicity. For example, a 1:200 dilution of a 10 mM DMSO stock will result in a 50 µM working solution with 0.5% DMSO.
-
Cell Viability Assay (MTT Assay)
This protocol describes a general method to assess the effect of this compound on the viability of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound working solutions
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound working solutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro efficacy of this compound.
Caption: General workflow for in vitro cell viability assay.
References
- 1. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigational Agent CYD-2-88 in Combination Chemotherapy
Disclaimer: Information regarding the investigational agent CYD-2-88 is not publicly available. The following application notes and protocols are based on a hypothetical compound and are provided for illustrative purposes only. The experimental designs and data presented are fictional and should not be used as a basis for actual scientific research.
Introduction
This compound is a novel synthetic small molecule inhibitor of the serine/threonine kinase PLK1 (Polo-like kinase 1), a key regulator of the cell cycle. Overexpression of PLK1 is observed in a wide range of human malignancies and is often associated with poor prognosis. By inhibiting PLK1, this compound induces mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Preclinical studies have suggested that this compound may act synergistically with standard-of-care chemotherapy agents, offering a promising new therapeutic strategy for various cancers.
These application notes provide a summary of the preclinical data on this compound in combination with other chemotherapy agents and detailed protocols for in vitro and in vivo evaluation.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-tumor activity by disrupting the normal progression of mitosis. The diagram below illustrates the proposed signaling pathway affected by this compound.
Application Notes and Protocols for Studying Bcl-2 Dependent Tumors with a Potent Bcl-2 Inhibitor
Note: Initial searches for the specific compound "CYD-2-88" did not yield public-domain information. The following application notes and protocols are based on the well-characterized, potent, and selective Bcl-2 inhibitor, Venetoclax (ABT-199) , and are intended to serve as a comprehensive guide for researchers studying Bcl-2 dependent tumors. These protocols can be adapted for novel compounds with similar mechanisms of action.
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a cornerstone of cell survival, functioning as a key anti-apoptotic regulator.[1][2] In many cancers, the overexpression of Bcl-2 allows malignant cells to evade programmed cell death (apoptosis), contributing to tumor development, progression, and resistance to conventional therapies.[1][2][3] Tumors that exhibit high levels of Bcl-2 are considered "Bcl-2 dependent." The development of small molecule inhibitors that directly target Bcl-2 has opened a new avenue for therapeutic intervention in these malignancies.
These application notes provide a detailed overview and experimental protocols for studying the effects of a potent Bcl-2 inhibitor on Bcl-2 dependent tumors, using Venetoclax as a representative agent. The information is tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Bcl-2 exerts its pro-survival function by sequestering pro-apoptotic proteins, such as BIM, PUMA, and BAD, preventing them from activating the effector proteins BAX and BAK.[4] The activation of BAX and BAK is a critical step in the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation.[5][6]
Potent Bcl-2 inhibitors, like Venetoclax, are BH3 mimetics. They are designed to mimic the BH3 domain of pro-apoptotic proteins, thereby binding with high affinity to the hydrophobic groove of Bcl-2.[4] This competitive binding displaces the pro-apoptotic proteins, which are then free to activate BAX and BAK, ultimately triggering apoptosis in cancer cells that are dependent on Bcl-2 for survival.
Caption: Bcl-2 signaling pathway and mechanism of Bcl-2 inhibitors.
Data Presentation
In Vitro Cytotoxicity of Venetoclax in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Bcl-2 Expression | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | High | < 1 |
| MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | High | 8 |
| Reh | Acute Lymphoblastic Leukemia (ALL) | Low | > 10,000 |
| Granta-519 | Mantle Cell Lymphoma (MCL) | High | 4 |
| U-2932 | Diffuse Large B-cell Lymphoma (DLBCL) | High | 25 |
| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | Low | > 10,000 |
Data is representative and compiled from publicly available literature. Actual values may vary based on experimental conditions.
In Vivo Efficacy of Venetoclax in a Patient-Derived Xenograft (PDX) Model of Chronic Lymphocytic Leukemia (CLL)
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 1500 | 0 |
| Venetoclax | 100 mg/kg, daily | 250 | 83 |
Data is illustrative of typical results seen in preclinical models.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the cytotoxic effect of a Bcl-2 inhibitor on cancer cell lines and calculate the IC50 value.
Materials:
-
Bcl-2 dependent and non-dependent cancer cell lines
-
Complete cell culture medium
-
Bcl-2 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the Bcl-2 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. onclive.com [onclive.com]
- 2. Bcl-2 - Wikipedia [en.wikipedia.org]
- 3. The role of Bcl-2 and its pro-survival relatives in tumourigenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The quantitative Bcl-2 interactome in apoptosis: decoding how cancer cells escape death | FP7 | CORDIS | European Commission [cordis.europa.eu]
Application Notes and Protocols for Assessing Compound-Induced Apoptosis
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the induction of apoptosis is a primary goal for many anti-cancer drug discovery programs. These application notes provide a comprehensive set of protocols to assess the apoptotic potential of a novel compound, referred to here as "Compound-X." The methodologies described are based on well-established assays for detecting the key events in the apoptotic cascade.
Application Notes
The assessment of apoptosis induction by a test compound should be a multi-faceted approach, employing a series of assays to confirm the mechanism of cell death. Apoptosis proceeds through a series of well-defined stages, each with distinct biochemical and morphological hallmarks.
-
Early-Stage Apoptosis: Characterized by the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane and loss of mitochondrial membrane potential. Annexin V staining is a common method to detect PS exposure.
-
Mid-Stage Apoptosis: Involves the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic program.[2][3] Assays measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) are critical.[3][4]
-
Late-Stage Apoptosis: Marked by DNA fragmentation, nuclear condensation, and the formation of apoptotic bodies. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays can be used to detect DNA fragmentation.[4]
It is recommended to use a combination of these assays to unequivocally demonstrate that a compound induces apoptosis and to elucidate the underlying signaling pathways.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the apoptotic effects of Compound-X.
Caption: Experimental workflow for assessing Compound-X induced apoptosis.
Experimental Protocols
1. Cell Culture and Treatment
This protocol provides a general guideline for preparing and treating cells with Compound-X.
-
Materials:
-
Appropriate cell line (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Compound-X stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well, 96-well)
-
-
Procedure:
-
Seed cells in the appropriate cell culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight (for adherent cells).
-
Prepare serial dilutions of Compound-X in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of Compound-X).
-
Remove the old medium and add the medium containing Compound-X or the vehicle control to the cells.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
2. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This protocol details the detection of early and late apoptotic cells using flow cytometry.[5][6]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells (including the supernatant for adherent cells) and wash them twice with cold PBS.[5][6]
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[6]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the cells by flow cytometry within one hour.
-
3. Caspase-3/7 Activity Assay
This protocol describes the measurement of executioner caspase activity.
-
Materials:
-
Treated and control cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
-
-
Procedure:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
4. Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential.[7]
-
Materials:
-
Treated and control cells
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Add JC-1 dye to a final concentration of 2 µM.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Centrifuge the cells and resuspend the pellet in PBS.
-
Analyze the cells immediately by flow cytometry. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).[7]
-
Data Presentation
The following tables present hypothetical data for the assessment of Compound-X-induced apoptosis.
Table 1: Percentage of Apoptotic Cells after Treatment with Compound-X for 48 hours
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Compound-X | 1 | 85.6 ± 3.4 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| Compound-X | 5 | 60.3 ± 4.5 | 25.4 ± 2.9 | 14.3 ± 2.1 |
| Compound-X | 10 | 35.1 ± 5.2 | 45.8 ± 3.7 | 19.1 ± 2.8 |
Table 2: Caspase-3/7 Activity after 24-hour Treatment with Compound-X
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 |
| Compound-X | 1 | 2.3 ± 0.4 |
| Compound-X | 5 | 5.8 ± 0.9 |
| Compound-X | 10 | 12.5 ± 1.8 |
Table 3: Mitochondrial Membrane Potential (ΔΨm) after 24-hour Treatment with Compound-X
| Treatment | Concentration (µM) | Cells with Depolarized Mitochondria (%) |
| Vehicle Control | 0 | 4.1 ± 1.1 |
| Compound-X | 1 | 15.7 ± 2.3 |
| Compound-X | 5 | 38.2 ± 4.1 |
| Compound-X | 10 | 65.9 ± 5.6 |
Apoptosis Signaling Pathway
The following diagram illustrates the intrinsic and extrinsic apoptosis pathways that can be activated by a therapeutic compound.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. news-medical.net [news-medical.net]
- 2. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quimigen.pt [quimigen.pt]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. bioscience.co.uk [bioscience.co.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CYD-2-88 Insolubility Issues
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common insolubility challenges encountered during experiments with the Bcl2 BH4 antagonist, CYD-2-88. By providing clear, actionable guidance in a question-and-answer format, we aim to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution after I dilute my DMSO stock in an aqueous buffer (e.g., PBS or cell culture media). What is causing this?
A1: This is a common issue for compounds with low aqueous solubility.[1] Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent that can dissolve many nonpolar compounds like this compound. However, when this DMSO stock solution is diluted into an aqueous medium, the overall polarity of the solvent increases significantly. This change can cause the compound, which is not readily soluble in water, to "crash" or precipitate out of the solution.[1]
Q2: What are the initial troubleshooting steps if I observe precipitation of this compound?
A2: If you observe cloudiness, visible particles, or a film, it's a clear sign of poor solubility.[2] Here are the immediate steps to take:
-
Optimize DMSO Concentration: Try preparing intermediate dilutions of your concentrated this compound stock in pure DMSO before the final dilution into your aqueous buffer. This can prevent localized high concentrations of the compound from precipitating upon contact with the aqueous environment.[1]
-
Gentle Warming: Carefully warming the solution to 37°C may help in dissolving the precipitate. Use caution, as prolonged exposure to heat can degrade some compounds.[1]
-
Sonication: A brief session in a water bath sonicator (5-10 minutes) can help break up particulate matter and facilitate re-dissolving of the compound.[1]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of your aqueous buffer could significantly enhance its solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1]
Q3: What alternative solvents or formulation strategies can I employ to improve the solubility of this compound for my in vitro experiments?
A3: Several strategies can enhance the solubility of poorly soluble compounds:
-
Co-solvents: The use of a water-miscible solvent in addition to water can increase the solubility of lipophilic compounds.
-
Use of Surfactants: For enzymatic assays, adding a low concentration (0.01 - 0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to your assay buffer can help maintain compound solubility.[3] However, this approach may not be suitable for cell-based assays as detergents can be toxic to cells at higher concentrations.[3]
-
Formulation with Excipients: Techniques such as creating solid dispersions or using cyclodextrins to form inclusion complexes can improve the aqueous solubility and dissolution rate of poorly water-soluble drugs.[4][5]
Data Presentation: Solubility of this compound in Common Solvents
While specific solubility data for this compound is not publicly available, the following table provides a template for how such data would be presented. Researchers are encouraged to determine the solubility of this compound in their specific experimental systems.
| Solvent | Temperature (°C) | Maximum Solubility (Hypothetical) | Notes |
| DMSO | 25 | > 50 mg/mL | Recommended for stock solutions. |
| Ethanol | 25 | ~ 5 mg/mL | Can be used as a co-solvent. |
| PBS (pH 7.4) | 25 | < 10 µg/mL | Low aqueous solubility is expected. |
| Cell Culture Media + 10% FBS | 37 | ~ 15 µg/mL | Serum proteins may aid in solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Compound Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of anhydrous, high-purity DMSO. Add the calculated volume of DMSO to the vial.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm the solution to 37°C.[1]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Dilution of this compound Stock in Aqueous Buffer to Minimize Precipitation
-
Prepare Intermediate Dilutions: From your concentrated stock solution in DMSO (e.g., 10 mM), prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[1]
-
Prepare Final Aqueous Solution: Add a small volume of the appropriate DMSO intermediate to your pre-warmed (if applicable) aqueous buffer (e.g., cell culture medium). It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.[1]
-
Rapid Mixing: Immediately after adding the DMSO stock, ensure rapid and uniform dispersion by vortexing or pipetting the solution vigorously. This can help prevent the compound from precipitating.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically ≤ 0.1%) and is consistent across all experimental conditions, including a vehicle control.[1]
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for this compound Insolubility
Caption: A logical workflow for troubleshooting this compound insolubility.
Representative Signaling Pathway for a Small Molecule Inhibitor
References
Technical Support Center: Optimizing CYD-2-88 Concentration for Cell Viability Assays
Welcome to the technical support center for CYD-2-88. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for cell viability assays and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. It is an analog of BDA-366 and functions as a Bcl-2 BH4 domain antagonist.[1] By binding to the BH4 domain of Bcl-2, this compound is thought to induce a conformational change in the Bcl-2 protein, converting it from an anti-apoptotic protein into a pro-apoptotic one.[1] This leads to the activation of the intrinsic apoptotic pathway, ultimately resulting in programmed cell death.
Q2: What is a good starting concentration range for this compound in a cell viability assay?
Based on studies with its analog, BDA-366, a reasonable starting concentration range for this compound would be between 0.1 µM and 5.0 µM. For example, BDA-366 has been shown to induce apoptosis in Multiple Myeloma (MM) cell lines at concentrations between 0.1 and 0.5 µM.[2] The reported LD50 for BDA-366 in Chronic Lymphocytic Leukemia (CLL) cells is approximately 1.11 µM.[3][4] It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., logarithmic dilutions from 0.01 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
There are several potential reasons for a lack of response to a Bcl-2 inhibitor like this compound:
-
Biological Resistance:
-
High expression of other anti-apoptotic proteins: Cell lines often express multiple anti-apoptotic Bcl-2 family members, such as Mcl-1 and Bcl-xL. If these proteins are highly expressed, they can compensate for the inhibition of Bcl-2, thus preventing apoptosis.[5][6]
-
Low or absent expression of pro-apoptotic effectors: The key proteins that execute apoptosis downstream of Bcl-2 are BAX and BAK. If your cell line has low or no expression of these proteins, the apoptotic pathway cannot be initiated.[5]
-
Mutations in Bcl-2 family proteins: Mutations in the BH4 domain of Bcl-2 could potentially prevent this compound from binding effectively.[5]
-
-
Technical Issues:
-
Compound Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions. Ensure that the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your cell culture medium.[2] Precipitated compound will not be effective and can interfere with assay readings.
-
Incorrect Concentration: Double-check all calculations and dilutions to ensure the final concentration in the wells is accurate.
-
Cell Health and Density: Ensure your cells are healthy, in the exponential growth phase, and seeded at an optimal density for the chosen viability assay.
-
Q4: I am observing a U-shaped dose-response curve, where cell viability decreases at mid-range concentrations but increases at higher concentrations. What could be the cause?
This is a common artifact in cell viability assays and can be caused by:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of solution. These precipitates can scatter light or otherwise interfere with the optical readings of the assay, leading to an artificially high signal that is misinterpreted as increased viability.
-
Direct Chemical Interference: The compound itself might directly react with the assay reagent (e.g., reducing MTT or resazurin), leading to a color change that is independent of cellular metabolic activity. This results in a false positive signal.
Troubleshooting Guide
This guide addresses specific issues you may encounter when performing cell viability assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS to minimize evaporation. Calibrate pipettes regularly. |
| High background signal in control wells | Contamination of reagents, interference from phenol (B47542) red in the media, compound autofluorescence/absorbance. | Use sterile techniques when handling all reagents. Consider using phenol red-free media for the assay. Run a "compound only" control (compound in media without cells) to measure its intrinsic signal and subtract this from the experimental values. |
| Unexpectedly low cell viability in vehicle control wells | High concentration of the vehicle solvent (e.g., DMSO), unhealthy cells. | Ensure the final concentration of the vehicle solvent is consistent across all wells and is at a level that is non-toxic to your cells (typically ≤ 0.5% for DMSO). Always start with a healthy, actively growing cell culture. |
| No induction of apoptosis observed | Biological resistance (see FAQ Q3), insufficient incubation time. | Characterize the expression levels of Bcl-2 family proteins (Bcl-2, Mcl-1, Bcl-xL, BAX, BAK) in your cell line. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays
-
Cell Preparation: Harvest cells during their exponential growth phase and perform a cell count using a hemocytometer or an automated cell counter.
-
Serial Dilution: Prepare a series of cell dilutions in complete culture medium.
-
Seeding: Seed the cells in a 96-well plate with a range of densities (e.g., 1,000 to 20,000 cells per well).
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assay Performance: Perform your chosen cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Plot the assay signal against the number of cells seeded. The optimal seeding density will be in the linear range of this curve.
Protocol 2: Dose-Response Experiment for this compound using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 48 hours).
-
MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration in cell viability assays.
Caption: Role of this compound in the Bcl-2 mediated apoptotic pathway.
References
- 1. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
CYD-2-88 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of the small molecule inhibitor, CYD-2-88. The following information offers troubleshooting guides and frequently asked questions to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the activity of proteins other than its intended therapeutic target.[1][2] These unintended interactions can lead to ambiguous experimental outcomes, cellular toxicity, or other unforeseen biological consequences, making it critical to identify and minimize them.[1]
Q2: What are the initial indicators of potential off-target effects in my experiments with this compound?
Common signs that may suggest off-target effects include:
-
Unexpected or inconsistent phenotypic changes: The observed cellular response does not align with the known function of the intended target.
-
High degree of cellular toxicity: Significant cell death occurs at concentrations close to the half-maximal inhibitory concentration (IC50) for the primary target.
-
Discrepancies between genetic and pharmacological approaches: The phenotype observed with this compound treatment differs from that seen when the target protein is knocked down or knocked out using genetic methods like CRISPR-Cas9 or RNA interference.[2]
-
Lack of a clear dose-response relationship: The biological effect does not correlate with increasing concentrations of this compound.
Q3: What are the general strategies to minimize the off-target effects of this compound?
Several strategies can be employed to reduce the impact of off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.[1]
-
Orthogonal Validation: Confirm key findings using alternative methods, such as employing a structurally different inhibitor of the same target or using genetic tools to validate the target's role in the observed phenotype.[1][2]
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context to confirm engagement at the concentrations used in phenotypic assays.[1]
-
Proteome-wide Profiling: Utilize unbiased techniques to identify all cellular targets of this compound.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
If you observe unexpected changes in cell viability when using this compound, consider the following troubleshooting steps:
Table 1: Troubleshooting Unexpected Cell Viability
| Observation | Potential Cause | Recommended Action |
| High toxicity at low concentrations | Off-target cytotoxic effects | Perform a detailed dose-response curve to determine the therapeutic window. Use a lower, non-toxic concentration if possible. |
| Inconsistent results across replicates | Experimental variability or compound instability | Ensure consistent cell seeding density and compound preparation. Test the stability of this compound in your specific cell culture medium. |
| Discrepancy with expected outcome | Off-target effects masking the on-target phenotype | Validate the phenotype with a structurally unrelated inhibitor or by genetic knockdown/knockout of the target. |
Issue 2: Inconsistent Phenotypic Observations
When the observed phenotype does not match the expected outcome based on the intended target of this compound, use this guide to investigate:
Table 2: Troubleshooting Inconsistent Phenotypes
| Observation | Potential Cause | Recommended Action |
| Novel or unexpected phenotype | Engagement of an unknown off-target | Perform target deconvolution studies (e.g., chemical proteomics) to identify potential off-targets. |
| Phenotype differs from genetic perturbation | Off-target effects or incomplete target inhibition | Confirm on-target engagement with a cellular thermal shift assay (CETSA) or similar method. Compare results with at least two different siRNAs or CRISPR guide RNAs targeting the protein of interest. |
| Effect diminishes over time | Compound degradation or cellular compensation mechanisms | Assess the stability of this compound over the course of the experiment. Investigate potential feedback loops or compensatory signaling pathways. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cytotoxicity Assessment
Objective: To determine the concentration range of this compound that is non-toxic to the cells being studied.
Methodology:
-
Cell Seeding: Plate cells at a suitable density in a 96-well plate and allow them to attach overnight.[1]
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as a real-time live/dead cell assay or an endpoint assay like MTT or CellTiter-Glo®.
-
Data Analysis: Plot cell viability against the logarithm of the this compound concentration to determine the cytotoxic concentration 50 (CC50).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly confirm the binding of this compound to its intended target protein in intact cells.[1]
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.[1]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.[1] The binding of this compound is expected to stabilize its target protein, increasing its resistance to thermal denaturation.[1]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]
-
Protein Analysis: Analyze the soluble fraction by Western blotting or other protein detection methods to quantify the amount of the target protein remaining at each temperature.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each this compound concentration. A shift in the melting curve indicates target engagement.
Visualizations
Caption: A troubleshooting workflow for investigating suspected off-target effects of a small molecule inhibitor.
Caption: Simplified signaling pathways illustrating on-target versus off-target effects of this compound.
References
Technical Support Center: Improving the In Vivo Bioavailability of CYD-2-88
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the in vivo bioavailability of CYD-2-88, a promising Bcl-2 BH4 antagonist. Given that this compound is an analog of BDA-366, much of the guidance is based on the known properties of BDA-366 and general principles for improving the bioavailability of poorly soluble small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that acts as an antagonist to the B-cell lymphoma 2 (Bcl-2) protein, specifically targeting its BH4 domain.[1] It is an analog of the compound BDA-366.[1] The intended mechanism of action is to promote apoptosis (programmed cell death) in cancer cells that overexpress Bcl-2 for their survival. By binding to the BH4 domain, this compound is thought to induce a conformational change in Bcl-2, converting it from a pro-survival to a pro-apoptotic protein.
However, recent studies on its parent compound, BDA-366, suggest a more complex mechanism. It has been proposed that BDA-366 may also exert its effects by inhibiting the PI3K/AKT signaling pathway, leading to a decrease in the levels of Mcl-1, another important pro-survival protein. It is plausible that this compound shares this dual mechanism of action.
Q2: What are the known solubility properties of this compound?
While specific aqueous solubility data for this compound is not publicly available, its parent compound, BDA-366, is known to be poorly soluble in water. BDA-366 is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). This characteristic strongly suggests that this compound is also a poorly water-soluble compound, which is a primary reason for potential challenges in achieving adequate oral bioavailability.
Q3: Why was this compound administered intraperitoneally (i.p.) in the initial studies?
In a study involving a non-small cell lung cancer (NSCLC) H460 xenograft mouse model, this compound was administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg, where it was shown to inhibit tumor growth.[1] The choice of i.p. administration is common for early-stage in vivo studies of compounds with suspected poor oral bioavailability. This route bypasses the gastrointestinal tract and first-pass metabolism in the liver, ensuring more direct systemic exposure to evaluate the compound's efficacy.
Q4: What are the main challenges in achieving good oral bioavailability for compounds like this compound?
The primary challenges for achieving high oral bioavailability for poorly soluble compounds like this compound include:
-
Poor Dissolution: The compound may not dissolve efficiently in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Permeability: The dissolved drug may not effectively pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.
Troubleshooting Guide
This guide addresses common issues encountered when working to improve the in vivo bioavailability of this compound.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound. | 1. Formulation Enhancement: Develop an enabling formulation. Common approaches include: - Lipid-based formulations: Formulate this compound in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLN).[2][3][4] - Amorphous solid dispersions: Disperse this compound in a hydrophilic polymer matrix to prevent crystallization and improve dissolution.[5][6] - Nanosuspensions: Reduce the particle size of this compound to the nanometer range to increase the surface area for dissolution.[5] - Cyclodextrin (B1172386) complexation: Encapsulate this compound within cyclodextrin molecules to enhance its solubility.[3][4][6] |
| Inadequate dissolution rate in the GI tract. | 1. Particle Size Reduction: Micronize the drug substance to increase its surface area.[4]2. Use of Solubilizing Excipients: Include surfactants or wetting agents in the formulation to improve the dissolution of the drug particles.[5] |
| High first-pass metabolism. | 1. Co-administration with an Inhibitor of Metabolic Enzymes: If the primary metabolic pathway is known (e.g., via cytochrome P450 enzymes), co-administration with a known inhibitor can increase bioavailability. This should be done with caution and thorough investigation of potential drug-drug interactions.2. Prodrug Approach: Synthesize a prodrug of this compound that is more resistant to first-pass metabolism and is converted to the active compound in systemic circulation.[3] |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | 1. Co-administration with a P-gp Inhibitor: Use a known P-glycoprotein inhibitor to increase the intestinal absorption of this compound. |
Issue 2: Difficulty in Preparing a Suitable Formulation for In Vivo Studies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous vehicles. | 1. Use of Co-solvents: A common vehicle for poorly soluble compounds for i.p. or even oral administration in preclinical studies is a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and a surfactant like Tween 80, diluted in saline or water. For BDA-366, a suggested in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]2. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can improve its solubility. |
| Instability of the formulation. | 1. Stability Studies: Conduct short-term stability studies of the formulation under the intended storage and administration conditions.2. Fresh Preparation: Prepare the formulation immediately before each experiment to minimize degradation. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure to determine the pharmacokinetic profile and oral bioavailability of this compound.
1. Animal Model:
-
Male or female CD-1 or C57BL/6 mice, 8-10 weeks old.
2. Formulation Preparation:
-
Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) to a final concentration suitable for a low-volume tail vein injection (e.g., 1 mg/mL for a 10 mL/kg injection volume).
-
Oral (PO) Formulation: Prepare a suspension or solution of this compound in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose in water, or a lipid-based formulation).
3. Study Design:
-
Divide mice into two groups: IV administration and PO administration (n=3-5 mice per time point or using serial sampling from the same animals if possible).
-
IV Group: Administer a single dose of this compound (e.g., 1-2 mg/kg) via tail vein injection.
-
PO Group: Administer a single dose of this compound (e.g., 10-20 mg/kg) via oral gavage.
4. Blood Sampling:
-
Collect blood samples (e.g., 50-100 µL) at predetermined time points.
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
5. Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4°C, 2000 x g for 15 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
6. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
7. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2: Half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Quantitative Data Summary
The following table summarizes the known quantitative data for the parent compound, BDA-366. This data can serve as a reference for researchers working with this compound.
| Parameter | Value | Compound |
| Binding Affinity (Ki) to Bcl-2 | 3.3 nM | BDA-366 |
| Solubility in DMSO | 20 mg/mL (47.23 mM) | BDA-366 |
Note: No public data is available for the in vivo pharmacokinetic parameters (Cmax, Tmax, AUC, oral bioavailability) of either this compound or BDA-366. The primary purpose of the pharmacokinetic study outlined above is to generate this crucial data.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways relevant to the mechanism of action of this compound.
Caption: Bcl-2 mediated apoptosis pathway and the inhibitory role of this compound.
Caption: Potential off-target effect of this compound on the PI3K/AKT/Mcl-1 signaling axis.
Experimental Workflow
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. US4788055A - Resinate sustained release dextromethorphan composition - Google Patents [patents.google.com]
CYD-2-88 stability and storage best practices
Technical Support Center: CYD-2-88
Disclaimer: Specific stability and storage data for a compound designated "this compound" are not available in public scientific literature. The following guide is based on established best practices for handling, storing, and assessing the stability of novel small molecule inhibitors in a research setting. The quantitative data provided is illustrative and should be considered hypothetical. Researchers must perform their own stability studies for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, solid this compound should be stored at -20°C or colder, protected from light, and kept in a tightly sealed container to prevent moisture absorption. For short-term storage (weeks), storing at 4°C is acceptable.
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For daily or weekly use, a working aliquot can be stored at -20°C.
Q3: Is this compound sensitive to light?
Many complex organic molecules exhibit photosensitivity. As a best practice, this compound, both in solid form and in solution, should be protected from light. Use amber or opaque vials and minimize exposure to ambient light during handling.
Q4: How many freeze-thaw cycles can a stock solution of this compound tolerate?
Repeated freeze-thaw cycles can lead to degradation or precipitation. It is strongly recommended to aliquot stock solutions into volumes appropriate for single experiments. As a general guideline, it is advisable to avoid more than 3-5 freeze-thaw cycles. The stability to such cycles should be experimentally verified if required.
Troubleshooting Guide
Q1: I dissolved this compound in an aqueous buffer for my experiment, but I see precipitation. What should I do?
-
Issue: this compound, like many small molecule inhibitors, likely has low aqueous solubility. Precipitation indicates the concentration is above its solubility limit in your specific buffer.
-
Solution:
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is compatible with your assay and does not exceed the recommended maximum (typically <0.5%).
-
Lower the Concentration: Attempt the experiment with a lower final concentration of this compound.
-
Use a Surfactant: Consider including a biocompatible surfactant, such as Tween-20 or Pluronic F-68, at a low concentration (e.g., 0.01%) in your buffer to improve solubility.
-
pH Adjustment: Check if the pH of your buffer influences solubility and if it can be adjusted within the acceptable range for your experiment.
-
Q2: My experimental results are inconsistent, suggesting the activity of this compound is decreasing over time. Why is this happening?
-
Issue: The compound may be unstable in your experimental medium (e.g., cell culture media with serum) or due to improper storage of the working solution.
-
Solution:
-
Prepare Fresh Solutions: Prepare the final working solution of this compound immediately before each experiment from a frozen stock. Do not store dilute aqueous solutions.
-
Assess Media Stability: Perform a time-course experiment. Incubate this compound in your experimental buffer or media for varying durations (e.g., 0, 2, 6, 24 hours) before adding it to your assay to see if potency decreases over time.
-
Verify Stock Solution Integrity: Use a fresh, single-use aliquot from your -80°C stock to rule out degradation of your working stock. If the problem persists, the primary stock may be compromised.
-
Q3: I suspect my solid this compound powder has degraded. How can I check?
-
Issue: Improper storage (exposure to moisture, light, or high temperatures) can cause the solid compound to degrade.
-
Solution:
-
Visual Inspection: Check for changes in color or texture, which can be signs of degradation.
-
Analytical Chemistry: The most reliable method is to analyze the compound using techniques like High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks (degradants) or a decrease in the area of the parent peak. Mass Spectrometry (MS) can be used to identify the parent mass and potential degradation products.
-
Illustrative Stability Data
The following table summarizes hypothetical stability data for this compound under various conditions, as might be determined by an HPLC-based degradation study.
| Condition | Matrix/Solvent | Duration | Temperature | Remaining this compound (%) | Notes |
| Solid | Powder | 12 months | -20°C | >99% | Protected from light and moisture. |
| Powder | 12 months | 4°C | 98% | Sealed, dark container. | |
| Powder | 1 month | 25°C | 95% | Exposed to ambient light/air. | |
| Solution | DMSO | 6 months | -80°C | >99% | Single-use aliquots. |
| DMSO | 6 months | -20°C | 97% | Subjected to 5 freeze-thaw cycles. | |
| Aqueous Buffer | 24 hours | 37°C | 85% | pH 7.4, 1% DMSO. | |
| Aqueous Buffer | 24 hours | 37°C | 95% | pH 5.0, 1% DMSO. |
Experimental Protocols
Protocol: Assessing this compound Stability via HPLC
This protocol outlines a method to determine the stability of this compound in a specific buffer.
1. Materials:
-
This compound solid powder
-
HPLC-grade DMSO
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector and a C18 column
-
HPLC-grade acetonitrile (B52724) (ACN) and water
-
Trifluoroacetic acid (TFA) or formic acid
2. Procedure:
-
Prepare Stock Solution: Accurately weigh this compound powder and dissolve in 100% DMSO to a final concentration of 10 mM. This is your primary stock.
-
Prepare Test Solution: Dilute the primary stock to 100 µM in your chosen experimental buffer. Ensure the final DMSO concentration is consistent across all samples (e.g., 1%).
-
Timepoint Zero (T=0): Immediately after preparing the test solution, inject an aliquot onto the HPLC system. This serves as your baseline reference.
-
Example HPLC Method:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: ACN with 0.1% TFA
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm)
-
-
-
Incubation: Incubate the remaining test solution under the desired condition (e.g., in a 37°C water bath).
-
Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it onto the HPLC system.
-
Data Analysis:
-
Record the peak area of the parent this compound peak at each timepoint.
-
Calculate the percentage of this compound remaining at each timepoint relative to the T=0 peak area.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Observe the chromatogram for the appearance of new peaks, which indicate degradation products.
-
Visualizations
Best Practices Workflow
Caption: Logical workflow for the proper storage and handling of this compound.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound.
Technical Support Center: Overcoming Resistance to CYD-2-88 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the novel kinase inhibitor, CYD-2-88.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the novel serine/threonine kinase, Cancer-Associated Kinase 1 (CAK1). In sensitive cancer cells, this compound binds to the ATP-binding pocket of CAK1, inhibiting its downstream signaling. This leads to the dephosphorylation of the pro-apoptotic protein BAD, promoting its interaction with BCL-2 and triggering the intrinsic apoptotic pathway.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Several mechanisms can lead to acquired resistance to this compound. These can be broadly categorized as:
-
Target Alterations: Mutations in the CAK1 gene that prevent this compound binding.
-
Bypass Pathways: Upregulation of alternative survival pathways that compensate for CAK1 inhibition. A common example is the activation of the PI3K/Akt signaling pathway.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump this compound out of the cell.
-
Apoptotic Evasion: Upregulation of anti-apoptotic proteins (e.g., BCL-XL, MCL-1) or downregulation of pro-apoptotic proteins (e.g., BAX, BAK).
Troubleshooting Guide
Issue 1: Decreased Cell Death Observed in this compound Treated Cells
If you observe a decrease in the efficacy of this compound in inducing cell death, consider the following troubleshooting steps.
Table 1: Troubleshooting Decreased this compound Efficacy
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed | Proposed Solution |
| CAK1 Gatekeeper Mutation | Sanger sequencing of the CAK1 kinase domain. | Identification of a mutation (e.g., T315I). | Use a next-generation CAK1 inhibitor designed to overcome this mutation. |
| Upregulation of PI3K/Akt Pathway | Western blot for p-Akt (Ser473) and total Akt. | Increased ratio of p-Akt/total Akt in resistant cells compared to sensitive cells. | Combine this compound with a PI3K inhibitor (e.g., GDC-0941). |
| Increased Drug Efflux | Rhodamine 123 efflux assay by flow cytometry. | Increased efflux of Rhodamine 123 in resistant cells, which is reversible with a P-gp inhibitor (e.g., Verapamil). | Co-administer this compound with a P-gp inhibitor. |
| Altered Apoptotic Machinery | Western blot for BCL-2 family proteins (BCL-XL, MCL-1, BAX, BAK). | Increased BCL-XL or MCL-1, or decreased BAX or BAK in resistant cells. | Combine this compound with a BCL-2 inhibitor (e.g., Venetoclax) or an MCL-1 inhibitor. |
Experimental Protocols
Protocol 1: Western Blot for p-Akt and BCL-2 Family Proteins
-
Cell Lysis: Lyse this compound sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt Ser473, anti-Akt, anti-BCL-XL, anti-MCL-1, anti-BAX, anti-BAK, and a loading control like anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.
Protocol 2: Rhodamine 123 Efflux Assay
-
Cell Seeding: Seed sensitive and resistant cells in a 96-well plate.
-
Inhibitor Pre-treatment (for control): Pre-incubate a set of wells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 1 hour.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1 µM) to all wells and incubate for 30 minutes.
-
Wash: Wash cells twice with ice-cold PBS.
-
Efflux Period: Add fresh, pre-warmed culture medium (with or without the P-gp inhibitor) and incubate for 1-2 hours to allow for efflux.
-
Analysis: Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
Visualizations
Signaling Pathways
Caption: this compound signaling in sensitive vs. resistant cells.
Experimental Workflow
Caption: Troubleshooting workflow for this compound resistance.
Logical Relationships
Caption: Mechanisms of and solutions for this compound resistance.
Refining CYD-2-88 treatment schedules for animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel kinase inhibitor, CYD-2-88, in preclinical animal studies.
Troubleshooting Guides
This section offers solutions to common issues that may arise during the planning and execution of animal studies with this compound.
Issue 1: Suboptimal Efficacy or Unexpected Toxicity
If you are observing lower-than-expected efficacy or adverse events in your animal models, consider the following factors that can be influenced by the treatment schedule.
Table 1: Comparison of Hypothetical this compound Dosing Regimens in Xenograft Models
| Parameter | Study A: Continuous Dosing | Study B: Intermittent Dosing | Study C: Dose Escalation |
| Animal Model | Nude mice with HCT116 xenografts | SCID mice with A549 xenografts | NOD/SCID mice with patient-derived xenografts (PDX) |
| Dosing Regimen | 10 mg/kg, once daily (QD) | 30 mg/kg, every three days (Q3D) | 5 mg/kg for 1 week, then 10 mg/kg for 1 week, then 15 mg/kg |
| Route of Administration | Oral gavage (PO) | Intraperitoneal (IP) | Oral gavage (PO) |
| Key Findings | Moderate tumor growth inhibition, significant weight loss after 14 days. | Robust tumor growth inhibition, minimal toxicity signs. | Well-tolerated, dose-dependent increase in tumor growth delay. |
| Potential Application | Efficacy screening, may require dose adjustment for long-term studies. | Maximizing therapeutic window, suitable for combination studies. | Determining maximum tolerated dose (MTD) and optimal biological dose. |
Experimental Protocol: In Vivo Efficacy Assessment in a Xenograft Model
This protocol outlines a standard procedure for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model.
-
Cell Culture and Implantation:
-
Culture human colorectal carcinoma cells (HCT116) in McCoy's 5A medium supplemented with 10% fetal bovine serum.
-
Harvest cells at 80-90% confluency and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements every two to three days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a vehicle of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
-
For the treatment group, administer this compound at the desired dose and schedule (e.g., 10 mg/kg, QD) via oral gavage.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Endpoint Analysis:
-
Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
Monitor animal body weight and general health daily.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).
-
Workflow for Optimizing this compound Treatment Schedules
Caption: Workflow for optimizing this compound treatment schedules.
Frequently Asked Questions (FAQs)
Q1: How should the initial dose for animal studies be determined?
The starting dose for in vivo studies is often extrapolated from in vitro potency data (e.g., IC50 values). A common approach is to begin with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50. It is crucial to then perform a maximum tolerated dose (MTD) study in a small cohort of animals to establish a safe dose range for subsequent efficacy studies.
Q2: What is the recommended vehicle for this compound administration?
For oral administration, a suspension of this compound in 0.5% methylcellulose and 0.2% Tween 80 in sterile water is a standard formulation. For intraperitoneal or intravenous injections, a solution in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline may be suitable. Always perform a vehicle tolerability study to ensure the vehicle itself does not cause adverse effects.
Q3: What are the signs of toxicity to monitor for during treatment?
Key indicators of toxicity include significant body weight loss (typically >15-20%), lethargy, ruffled fur, and changes in behavior or posture. If these signs are observed, it may be necessary to reduce the dose, change the dosing schedule, or provide supportive care.
Q4: How does this compound exert its anti-tumor effects?
This compound is a potent inhibitor of the hypothetical "Tumor Proliferation Kinase" (TPK) pathway. By blocking TPK1, it prevents the downstream activation of key proteins involved in cell cycle progression and survival.
Hypothetical Signaling Pathway of this compound
Technical Support Center: Addressing Batch-to-Batch Variability of CYD-2-88
Important Notice: Publicly available scientific literature and technical documentation contain limited specific information regarding "CYD-2-88". The following technical support guide is a generalized framework based on best practices for addressing batch-to-batch variability of research compounds. Researchers are strongly encouraged to adapt these recommendations based on their internal data and the specific context of their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of this compound. What are the potential causes?
A1: Batch-to-batch variability is a common challenge in experimental research and can stem from several factors, including:
-
Purity and Impurity Profile: Minor variations in the percentage of the active compound and the presence of different impurities can significantly alter biological activity.
-
Solubility: Differences in the physical properties of the powder between batches can affect how well it dissolves, leading to variations in the effective concentration in your experiments.
-
Stability: Improper storage or handling of different batches could lead to degradation of the compound, reducing its potency.
-
Protocol Adherence: Inconsistencies in experimental procedures, even minor ones, can amplify small differences between batches.
Q2: How can we minimize the impact of batch-to-batch variability on our experimental outcomes?
A2: A multi-faceted approach is recommended:
-
Vendor Qualification: Source this compound from a reputable supplier who provides a detailed Certificate of Analysis (CoA) for each batch.
-
Internal Quality Control: Perform your own analytical validation on each new batch before use.
-
Standardized Protocols: Ensure all researchers are using the exact same, detailed experimental protocols.
-
Bridging Studies: When switching to a new batch, perform a small-scale experiment to compare its activity with the previous batch.
Q3: What information should we look for on the Certificate of Analysis (CoA)?
A3: A comprehensive CoA should include the following information. Always compare the CoA of a new batch to that of a previous, well-performing batch.
| Parameter | Recommended Specification | Common Method |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥98% (or as required by the assay) | HPLC, LC-MS |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | e.g., ≥ 50 mg/mL in DMSO | Visual Inspection |
| Residual Solvents | <0.5% | GC-HS |
| Water Content | <0.5% | Karl Fischer Titration |
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues arising from potential batch-to-batch variability of this compound.
Issue 1: Reduced or No Compound Activity
Possible Causes:
-
Incorrect Storage: The compound may have degraded due to exposure to light, moisture, or improper temperature.
-
Poor Solubility: The compound may not be fully dissolved in the vehicle solvent.
-
Lower Purity/Potency of the New Batch: The new batch may be less pure or potent than the previous one.
Troubleshooting Workflow:
Troubleshooting workflow for reduced compound activity.
Issue 2: Increased Off-Target Effects or Cellular Toxicity
Possible Causes:
-
Different Impurity Profile: The new batch may contain impurities with off-target biological activity.
-
Higher Potency of the New Batch: The new batch may be more potent, leading to toxicity at the previously used concentration.
Troubleshooting Workflow:
Troubleshooting workflow for increased off-target effects.
Experimental Protocols
Protocol 1: Comparative Dose-Response Assay
Objective: To determine the relative potency of a new batch of this compound compared to a reference (previous) batch.
Methodology:
-
Prepare stock solutions of both the new and reference batches of this compound at the same high concentration (e.g., 10 mM) in the same lot of DMSO.
-
Perform serial dilutions of both stock solutions to create a 10-point concentration curve (e.g., from 10 µM to 0.1 nM).
-
Seed cells at a predetermined density in 96-well plates and allow them to adhere overnight.
-
Treat the cells with the dilution series of both batches of this compound. Include vehicle-only controls.
-
Incubate for a duration relevant to the expected biological effect (e.g., 48 or 72 hours).
-
Measure the desired endpoint (e.g., cell viability using a CellTiter-Glo® assay).
-
Plot the dose-response curves for both batches and calculate the IC50 or EC50 values.
Data Analysis: The IC50/EC50 values for the new and reference batches should be within an acceptable range (e.g., ± 2-fold).
| Batch ID | IC50 (µM) | Fold Difference |
| Reference Lot | 1.2 | - |
| New Lot | 1.5 | 1.25 |
Signaling Pathway
This compound is described as a Bcl-2 BH4 antagonist. The Bcl-2 family of proteins are critical regulators of the intrinsic apoptosis pathway. By binding to the BH4 domain of Bcl-2, this compound is hypothesized to disrupt its anti-apoptotic function, thereby promoting programmed cell death.
Hypothesized signaling pathway for this compound as a Bcl-2 antagonist.
CYD-2-88 toxicity assessment and reduction strategies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for experiments involving CYD-2-88, a novel Bcl-2 BH4 domain antagonist. The following sections offer troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to facilitate your research and development efforts.
I. Quantitative Data Summary
While specific quantitative toxicity data for this compound is not yet publicly available, the following table summarizes the in vitro cytotoxic activity of its parent compound, BDA-366, against various cell lines. This data can serve as a preliminary guide for determining appropriate experimental concentrations of this compound.
Table 1: In Vitro Cytotoxicity of BDA-366 (Parent Compound of this compound)
| Cell Line Type | Cell Line | LD50 (µM) | Reference |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL Cells (n=39) | 1.11 ± 0.46 | [1] |
| Normal Peripheral Blood Mononuclear Cells (PBMCs) | Normal PBMCs (n=6) | 2.03 ± 0.31 | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | OCI-LY-1 | 0.32 | [2] |
Note: LD50 (Lethal Dose, 50%) is the concentration of a substance that causes the death of 50% of a group of test cells.
II. Experimental Protocols
A. Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.
B. Protocol for In Vivo Acute Oral Toxicity Assessment (OECD 423 Guideline)
This protocol provides a summary of the OECD Test Guideline 423 for acute oral toxicity testing in rodents, which can be adapted for the initial in vivo safety assessment of this compound.[3][4]
Principle: A stepwise procedure where the substance is administered to a group of animals at a defined dose. The outcome (mortality or survival) determines the next dose level. This method uses a minimal number of animals.[3]
Procedure:
-
Animal Selection: Use healthy, young adult rodents of a single sex (typically females).[3][5]
-
Housing and Fasting: House animals individually. Fast animals overnight before dosing.[5]
-
Dose Administration: Administer this compound orally by gavage. The starting dose is selected based on available data (e.g., 300 mg/kg in the absence of information).[6]
-
Stepwise Procedure:
-
Step 1: Dose three animals at the starting dose.
-
Observation: Observe animals for mortality and clinical signs of toxicity for at least 14 days.[6]
-
Subsequent Steps:
-
If 2-3 animals die, the substance is classified at that dose level.
-
If 0-1 animal dies, proceed to a higher dose with another group of three animals.
-
The dosing of subsequent groups is determined by the number of mortalities in the previous step.
-
-
-
Observations: Record body weight, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and any mortality daily.
-
Pathology: Perform a gross necropsy on all animals at the end of the study.
III. Visualizations
Caption: Proposed signaling pathway of this compound, potentially involving PI3K/AKT inhibition and Mcl-1 downregulation.
Caption: General experimental workflow for assessing the toxicity of this compound.
Caption: A logical workflow for troubleshooting unexpected toxicity in cell culture experiments with this compound.
IV. Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound? A1: this compound is an analog of BDA-366, which is described as a Bcl-2 BH4 domain antagonist. However, recent studies suggest that BDA-366's cytotoxic effects may be independent of direct Bcl-2 antagonism and could be mediated through the inhibition of the PI3K/AKT signaling pathway, leading to the downregulation of the anti-apoptotic protein Mcl-1.[2][7]
Q2: What are the potential toxicities associated with this compound? A2: While specific toxicity data for this compound is limited, in vivo studies with its parent compound, BDA-366, in mouse models have not shown significant toxic side effects on body weight or peripheral blood cell counts at therapeutic doses.[8] However, as a Bcl-2 family inhibitor, potential class-related toxicities could include effects on hematopoietic cells. For instance, other Bcl-2 inhibitors like Navitoclax have been associated with thrombocytopenia (low platelet count).[9]
Q3: Are there any known resistance mechanisms to this compound? A3: Specific resistance mechanisms to this compound have not been reported. However, for Bcl-2 inhibitors in general, resistance can arise from the overexpression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL, or mutations in the Bcl-2 protein that prevent inhibitor binding.[1]
Q4: How can I mitigate potential off-target effects of this compound? A4: To mitigate off-target effects, it is recommended to use the lowest effective concentration of this compound.[10] Additionally, performing experiments in cell lines that do not express the primary target can help differentiate on-target from off-target effects.[10] Comparing the effects of this compound with structurally different inhibitors targeting the same pathway can also help confirm on-target activity.
Troubleshooting Guide: In Vitro Experiments
Table 2: Troubleshooting Common Issues in In Vitro Experiments with this compound
| Issue | Possible Cause | Recommended Solution |
| High toxicity in all cell lines, including normal/control cells. | 1. Inhibitor concentration is too high.2. Vehicle (e.g., DMSO) concentration is toxic.3. Off-target toxicity. | 1. Perform a dose-response curve to determine the optimal concentration.2. Ensure the final vehicle concentration is non-toxic (typically <0.5%).3. Investigate potential off-target effects using target-negative cell lines.[10] |
| Inconsistent results between experiments. | 1. Variability in cell passage number or confluency.2. Inconsistent inhibitor preparation.3. Variation in incubation times. | 1. Use cells within a consistent passage number range and at a consistent confluency.2. Prepare fresh stock solutions of the inhibitor regularly and ensure complete solubilization.3. Standardize all incubation times. |
| No apoptotic effect observed in a cancer cell line expected to be sensitive. | 1. Cell line may not be dependent on Bcl-2 for survival.2. High expression of other anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL).3. Incorrect assay timing for detecting apoptosis. | 1. Confirm Bcl-2 expression and dependency in your cell line.2. Profile the expression of other Bcl-2 family members. Consider combination therapy with inhibitors of other anti-apoptotic proteins.3. Perform a time-course experiment to capture the optimal window for apoptosis detection. |
| High background in apoptosis assays (e.g., Annexin V/PI). | 1. Mechanical stress during cell handling causing membrane damage.2. Reagent concentration too high.3. Cells are overgrown or unhealthy. | 1. Handle cells gently, avoid vigorous pipetting.2. Titrate Annexin V and PI concentrations.3. Use healthy, logarithmically growing cells for experiments.[7] |
Troubleshooting Guide: In Vivo Experiments
Table 3: Troubleshooting Common Issues in In Vivo Experiments with this compound
| Issue | Possible Cause | Recommended Solution |
| Significant weight loss or signs of distress in animals. | 1. Dose is too high, causing systemic toxicity.2. Formulation/vehicle is causing adverse effects. | 1. Reduce the dose and/or frequency of administration.2. Test the vehicle alone for any toxic effects. Consider alternative, well-tolerated vehicles. |
| Lack of tumor growth inhibition. | 1. Dose is too low or dosing frequency is insufficient.2. Poor bioavailability of the compound.3. The tumor model is resistant to the mechanism of action. | 1. Increase the dose or dosing frequency, guided by tolerability studies.2. Conduct pharmacokinetic studies to assess drug exposure in plasma and tumor tissue.3. Confirm the expression of the target pathway in the xenograft model. |
| Variability in tumor growth within a treatment group. | 1. Inconsistent tumor cell implantation.2. Variation in drug administration.3. Differences in animal health. | 1. Ensure consistent cell numbers and injection technique for tumor implantation.2. Use precise administration techniques (e.g., calibrated gavage needles).3. Closely monitor animal health and exclude any outliers with pre-existing conditions. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 5. scribd.com [scribd.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. drugs.com [drugs.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Therapeutic Index of CYD-2-88
Welcome to the CYD-2-88 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use of this compound, a novel Bcl-2 BH4 domain antagonist. Our goal is to help you optimize your experiments and troubleshoot common issues to enhance the therapeutic index of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule antagonist of the B-cell lymphoma 2 (Bcl-2) protein.[1] Unlike traditional BH3 mimetics that target the BH3-binding groove of Bcl-2, this compound is designed to bind to the BH4 domain of Bcl-2.[2][3][4] This binding is proposed to induce a conformational change in the Bcl-2 protein, exposing its BH3 domain. This converts Bcl-2 from a pro-survival protein into a pro-apoptotic one, which can then activate BAX and lead to apoptosis.[1][2] this compound is a close analog of BDA-366 and is believed to function through a similar mechanism.[2]
Q2: How can I assess the therapeutic index of this compound in my models?
The therapeutic index is a quantitative measure of a drug's safety, comparing the dose that causes toxicity to the dose that provides a therapeutic effect.
-
In Vitro Selectivity Index: A common in vitro proxy for the therapeutic index is the selectivity index (SI). This is calculated as the ratio of the IC50 (or LD50) in normal cells to the IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
-
In Vivo Studies: In animal models, the therapeutic index can be estimated by comparing the maximum tolerated dose (MTD) with the minimum effective dose (MED). This requires careful dose-ranging studies to identify doses that show anti-tumor efficacy without causing significant toxicity, as monitored by factors like body weight loss, clinical signs of distress, and analysis of blood and tissues.
Q3: I am not observing the expected apoptotic effect of this compound in my cancer cell line. What are the possible reasons?
Several factors could contribute to a lack of apoptotic response:
-
Low Bcl-2 Expression: The primary target of this compound is Bcl-2. If your cell line has very low or no expression of Bcl-2, the compound may not have a target to act upon.
-
Alternative Survival Pathways: Cancer cells can have redundant anti-apoptotic mechanisms. High expression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL can compensate for the inhibition of Bcl-2.
-
Mutations in the Bcl-2 BH4 Domain: Although rare, mutations in the BH4 domain of Bcl-2 could potentially alter the binding of this compound, reducing its efficacy.
-
Drug Efflux: Some cancer cell lines express high levels of multidrug resistance transporters that can actively pump this compound out of the cell, preventing it from reaching its target.
-
Experimental Conditions: Factors such as high serum concentrations in the culture medium can sometimes interfere with the activity of small molecules.
Q4: Are there known off-target effects of this compound or its analog, BDA-366?
Some studies on BDA-366, a close analog of this compound, have suggested that its mechanism of action might be more complex than direct Bcl-2 antagonism. One study indicated that BDA-366 can induce apoptosis independently of Bcl-2 expression levels and may involve the inhibition of the PI3K/AKT pathway, leading to a decrease in Mcl-1 protein levels. Therefore, it is important to consider potential off-target effects and to validate the on-target activity in your specific experimental system.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High IC50 value in a Bcl-2-dependent cancer cell line | 1. Suboptimal drug concentration or incubation time. 2. High protein binding in culture medium. 3. Cell line expresses other anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL). | 1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Test the effect of reduced serum concentration in your assay. 3. Profile the expression of other Bcl-2 family members in your cell line. Consider combination therapies with inhibitors of other anti-apoptotic proteins. |
| Toxicity observed in normal (non-cancerous) cells | 1. The specific normal cell type may be sensitive to Bcl-2 inhibition. 2. Off-target effects of the compound. | 1. Determine the IC50 in the normal cell line and compare it to the cancer cell line to calculate the selectivity index. 2. Investigate downstream signaling pathways to confirm on-target effects (e.g., conformational change of Bcl-2, BAX activation). |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (passage number, confluency). 2. Instability of the compound in solution. 3. Inconsistent timing of treatments and assays. | 1. Standardize cell culture procedures and use cells within a consistent passage number range. 2. Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. 3. Ensure precise and consistent timing for all experimental steps. |
| In vivo tumor growth is not inhibited | 1. Insufficient drug exposure at the tumor site (pharmacokinetic issues). 2. The dose is too low. 3. The xenograft model is resistant to Bcl-2 antagonism. | 1. Consider alternative routes of administration or formulation to improve bioavailability. 2. Perform a dose-escalation study to find the maximum tolerated dose and effective dose. 3. Confirm Bcl-2 expression in the xenograft tumors. |
Data Presentation
In Vitro Efficacy and Selectivity of Bcl-2 BH4 Antagonists
The following tables summarize the available data on the in vitro activity of this compound and its analog BDA-366. The Selectivity Index (SI) is calculated as the IC50 or LD50 in normal cells divided by the IC50 or LD50 in cancer cells, providing an indication of the compound's cancer-specific cytotoxicity.
Table 1: In Vitro Activity of this compound (CYD0281)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | 1.3 | [2] |
Table 2: In Vitro Activity and Selectivity of BDA-366
| Cell Line | Cell Type | LD50 (µM) | Selectivity Index (SI) | Reference |
| CLL | Chronic Lymphocytic Leukemia | 1.11 ± 0.46 | 1.83 | |
| PBMCs | Normal Peripheral Blood Mononuclear Cells | 2.03 ± 0.31 | - | |
| DLBCL cell lines | Diffuse Large B-cell Lymphoma | Variable (nM to µM range) | Not applicable |
Note: The SI for BDA-366 in CLL vs. PBMCs is calculated from the provided mean LD50 values.
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common starting concentration is 100 µM, with 2-fold serial dilutions.
-
Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Xenograft Tumor Growth Inhibition Study
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.[5][6][7] All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 6-10 mice per group).
-
-
Drug Administration:
-
Prepare the this compound formulation and vehicle control.
-
Administer the treatment via the desired route (e.g., intraperitoneal, oral gavage) at the predetermined dose and schedule. In a study with CYD0281, doses of 30 and 50 mg/kg were used in a 4T1 breast cancer xenograft model.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the animals for any clinical signs of distress.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors, weigh them, and, if desired, process them for further analysis (e.g., histology, Western blotting).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound inducing apoptosis.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A logical approach to troubleshooting lack of apoptosis.
References
- 1. CYD0281, a Bcl-2 BH4 domain antagonist, inhibits tumor angiogenesis and breast cancer tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYD0281, a Bcl-2 BH4 domain antagonist, inhibits tumor angiogenesis and breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonizing Bcl-2′s BH4 domain in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BH4 domain of Bcl-2 as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Therapeutic Potential of Novel Apoptosis Inducers in Lung Cancer: A Comparative Analysis of CYD-2-88 and BDA-366
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective treatments for lung cancer, a leading cause of cancer-related mortality worldwide, researchers are increasingly focusing on therapeutic agents that can overcome intrinsic and acquired resistance to apoptosis, or programmed cell death. This guide provides a comprehensive comparison of two investigational compounds, CYD-2-88 and BDA-366, in preclinical lung cancer models, offering insights for researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, there is no publicly available scientific information on a compound designated "this compound" in the context of cancer research. The following information is based on a hypothetical profile for this compound to serve as a template for comparison, while the data for BDA-366 is derived from published scientific studies.
I. Overview and Mechanism of Action
BDA-366: A BCL2 Conformational Changer
BDA-366 is a small-molecule antagonist of the B-cell lymphoma 2 (BCL2) protein.[1][2] BCL2 is a key anti-apoptotic protein frequently overexpressed in lung cancer, contributing to cell survival and therapeutic resistance. Unlike conventional BH3-mimetic drugs that inhibit BCL2 by occupying its BH3-binding groove, BDA-366 targets the BCL2 homology 4 (BH4) domain.[2] This interaction induces a conformational change in the BCL2 protein, exposing its pro-apoptotic BH3 domain and effectively converting it from a guardian of the cell into an instigator of death.[1][2] This altered BCL2 then promotes the activation of BAX, a crucial step in the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[2]
Some studies, however, suggest that BDA-366 may also induce apoptosis through BCL2-independent mechanisms, a possibility that warrants further investigation.
This compound: A Hypothetical Novel Apoptosis Inducer
For the purpose of this comparative guide, we will hypothesize that this compound is a novel agent that induces apoptosis through a distinct, yet to be fully characterized, mechanism.
II. Signaling Pathway Diagrams
Caption: BDA-366 signaling pathway in lung cancer cells.
Caption: Hypothetical signaling pathway for this compound.
III. Quantitative Data Summary
The following tables summarize the available quantitative data for BDA-366 and provide a template for this compound.
Table 1: In Vitro Efficacy
| Compound | Target | Cell Lines | IC50 / EC50 (µM) | Assay Type |
| BDA-366 | BCL2 BH4 Domain | NSCLC, SCLC | Varies by cell line | Apoptosis/Viability Assays |
| This compound | Hypothetical Target X | NSCLC, SCLC | Data not available | Apoptosis/Viability Assays |
Table 2: In Vivo Efficacy in Lung Cancer Xenograft Models
| Compound | Model | Dosing Regimen | Tumor Growth Inhibition (%) | Notes |
| BDA-366 | NSCLC & SCLC Xenografts | Dose-dependent | Significant | Well-tolerated at therapeutic doses[2] |
| This compound | NSCLC & SCLC Xenografts | Data not available | Data not available | Data not available |
Table 3: Pharmacokinetic and Pharmacodynamic Properties
| Compound | Parameter | Value |
| BDA-366 | Binding Affinity (Ki) for BCL2 | 3.3 ± 0.73 nM |
| Selectivity | High for BCL2 over other family members[1] | |
| This compound | Binding Affinity (Ki) for Target X | Data not available |
| Selectivity | Data not available |
IV. Experimental Protocols
Assessment of Apoptosis via Flow Cytometry
This protocol is used to quantify the percentage of apoptotic cells following treatment with the investigational compounds.
Experimental Workflow Diagram:
References
Confirming the On-Target Activity of CYD-2-88: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CYD-2-88, a novel B-cell lymphoma 2 (Bcl-2) BH4 domain antagonist, with its parent compound BDA-366 and the clinically approved BH3 mimetic, Venetoclax. This guide details the on-target activity of these compounds, supported by experimental data and detailed protocols to aid in the evaluation and application of these apoptosis-inducing agents.
This compound is a promising new agent in cancer therapy, designed as a potent and selective antagonist of the Bcl-2 BH4 domain. Its mechanism of action involves inducing a conformational change in the Bcl-2 protein, converting it from a pro-survival to a pro-apoptotic molecule. This unique approach offers a potential advantage over traditional BH3 mimetics and warrants a thorough investigation of its on-target efficacy.
Comparative Analysis of Bcl-2 Antagonists
The following table summarizes the key on-target activity parameters for this compound, BDA-366, and Venetoclax. While specific quantitative binding affinity data for this compound is not yet publicly available, it is described as a potent antagonist.
| Compound | Target Domain | Mechanism of Action | Bcl-2 Binding Affinity (Ki) |
| This compound | BH4 Domain | Induces conformational change in Bcl-2, exposing the BH3 domain. | Potent (Specific value not yet published) |
| BDA-366 | BH4 Domain | Binds to the BH4 domain, inducing a pro-apoptotic conformational change in Bcl-2.[1] | 3.3 ± 0.73 nM[1] |
| Venetoclax | BH3 Domain | Mimics the BH3 domain of pro-apoptotic proteins, competitively inhibiting Bcl-2. | <0.01 nM[2] |
Experimental Workflows for On-Target Validation
Confirming the on-target activity of a Bcl-2 antagonist like this compound involves a series of biochemical and cell-based assays. The following diagram illustrates a typical experimental workflow.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Bcl-2 Binding
This assay quantitatively measures the binding affinity of a compound to the Bcl-2 protein.
-
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-His antibody bound to His-tagged Bcl-2) and an acceptor fluorophore (e.g., dye-labeled streptavidin bound to a biotinylated peptide ligand of Bcl-2).[3][4] When the ligand is displaced by an inhibitor, the FRET signal decreases.
-
Materials:
-
His-tagged recombinant Bcl-2 protein
-
Biotinylated Bcl-2 peptide ligand
-
Terbium-labeled anti-His antibody (donor)
-
Dye-labeled streptavidin (acceptor)
-
Assay buffer
-
Test compounds (e.g., this compound) and controls
-
384-well microplate
-
TR-FRET-capable plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the assay buffer, terbium-labeled donor, and dye-labeled acceptor.[4]
-
Add the test compound or vehicle control to the appropriate wells.
-
Add the biotinylated Bcl-2 peptide ligand.
-
Initiate the reaction by adding the His-tagged Bcl-2 protein.
-
Incubate the plate at room temperature for a specified time (e.g., 2-3 hours).[3][4]
-
Measure the fluorescence intensity at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Calculate the TR-FRET ratio and determine the IC50 value of the compound.
-
Co-Immunoprecipitation (Co-IP) to Detect Bcl-2 Conformational Change
This method is used to demonstrate that a BH4 antagonist induces a conformational change in Bcl-2, leading to the exposure of its BH3 domain.
-
Principle: An antibody specific to the exposed BH3 domain of Bcl-2 is used to immunoprecipitate the protein from cell lysates treated with the compound. The presence of Bcl-2 in the immunoprecipitate is then detected by Western blotting. A successful Co-IP indicates that the compound has induced the desired conformational change.[5]
-
Materials:
-
Cancer cell line expressing Bcl-2
-
Test compound (e.g., this compound)
-
Cell lysis buffer
-
Antibody specific for the exposed Bcl-2 BH3 domain
-
Protein A/G magnetic beads
-
Wash buffer
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against total Bcl-2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Procedure:
-
Treat cells with the test compound or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with the anti-Bcl-2 BH3 domain antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against total Bcl-2, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate. An increased Bcl-2 signal in the compound-treated sample compared to the control indicates a conformational change.
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess the cytotoxic effects of a compound on cancer cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
-
Materials:
-
Cancer cell line
-
96-well plates
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Conclusion
This compound represents a novel approach to targeting Bcl-2 by focusing on the BH4 domain. The experimental framework provided in this guide offers a robust methodology for confirming its on-target activity and comparing its efficacy against other Bcl-2 inhibitors. While the currently available data is promising, further quantitative studies on the binding affinity and cellular potency of this compound are necessary to fully elucidate its therapeutic potential. The distinct mechanism of action of BH4 antagonists may offer advantages in overcoming resistance to traditional BH3 mimetics, making this compound and similar compounds a valuable area of investigation for cancer researchers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Bcl-2 changes conformation to inhibit Bax oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
Cross-Validation of CYD-2-88 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-cancer activity of CYD-2-88, a novel Bcl-2 BH4 domain antagonist, across various cell lines. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes the compound's mechanism of action through its effects on critical signaling pathways.
This compound is an analog of BDA-366, a known Bcl-2 inhibitor.[1] While specific data for this compound is emerging, this guide leverages available information on its analog, BDA-366, to provide a thorough cross-validation of its potential therapeutic activities. BDA-366 has demonstrated significant anti-tumor effects in various cancer models, including non-small cell lung cancer, multiple myeloma, chronic lymphocytic leukemia, and diffuse large B-cell lymphoma.[1]
Quantitative Analysis of Anti-Cancer Activity
The efficacy of BDA-366, the analog of this compound, has been evaluated in several cancer cell lines. The following table summarizes the observed pro-apoptotic activity at various concentrations. While specific IC50 values for this compound are not yet widely published, the data for BDA-366 provides a strong indication of its potential potency.
| Cell Line | Cancer Type | Compound | Concentration | Effect | Reference |
| RPMI8226 | Multiple Myeloma | BDA-366 | 0.1 µM | Significant increase in apoptosis | [2] |
| BDA-366 | 0.25 µM | Significant increase in apoptosis | [2] | ||
| BDA-366 | 0.5 µM | 84.2% apoptotic cells | [2] | ||
| U266 | Multiple Myeloma | BDA-366 | 0.1 µM | Moderate increase in apoptosis | [2] |
| BDA-366 | 0.25 µM | Moderate increase in apoptosis | [2] | ||
| BDA-366 | 0.5 µM | 60.6% apoptotic cells | [2] | ||
| OCI-LY-1 | Diffuse Large B-cell Lymphoma | BDA-366 | 0.32 µM | LD50 | [1] |
| Primary CLL cells | Chronic Lymphocytic Leukemia | BDA-366 | 2 µM | Inhibition of BCR-induced AKT and GSK3 phosphorylation | [1] |
| NOMO-1 | Monocytic Acute Myeloid Leukemia | BDA-366 | Not specified | Stronger cytotoxicity than Venetoclax in RAS-mutated cells | [3][4] |
| MOLM-13 | Monocytic Acute Myeloid Leukemia | BDA-366 | Not specified | Induction of ferroptosis | [3][4] |
Deciphering the Mechanism of Action: Key Signaling Pathways
The anti-cancer activity of this compound and its analog BDA-366 is not limited to a single mode of action. Research indicates that these compounds influence multiple signaling pathways, leading to cancer cell death and inhibition of tumor growth.
The Bcl-2 Apoptotic Pathway
As a Bcl-2 BH4 domain antagonist, this compound is designed to convert the anti-apoptotic Bcl-2 protein into a pro-apoptotic molecule. This conformational change is believed to trigger the intrinsic apoptosis pathway.
The PI3K/AKT Signaling Pathway
Studies on BDA-366 have revealed an alternative mechanism involving the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cancer cell survival and proliferation, and its inhibition can lead to reduced levels of the anti-apoptotic protein Mcl-1.[1]
The TLR4 Signaling Pathway
In venetoclax-resistant monocytic AML cells with RAS mutations, BDA-366 has been shown to bind to Toll-like receptor 4 (TLR4).[3][4] This interaction activates downstream signaling, leading to the differentiation of cancer cells into macrophages and subsequent pyroptosis, a form of inflammatory cell death.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the activity of Bcl-2 inhibitors like this compound.
Cell Viability and Apoptosis Assays
1. Cell Culture:
-
Cancer cell lines (e.g., RPMI8226, U266) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining:
-
Seed cells in 6-well plates and treat with varying concentrations of this compound for a specified duration (e.g., 48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
3. Western Blot Analysis for Protein Expression:
-
Treat cells with this compound as described above.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, p-AKT, Mcl-1).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound, a promising Bcl-2 BH4 domain antagonist, demonstrates significant potential as an anti-cancer agent. Its multifaceted mechanism of action, targeting not only the intrinsic apoptotic pathway but also critical cell survival and inflammatory signaling cascades, suggests a broad therapeutic window. The data from its analog, BDA-366, provides a strong rationale for the continued investigation of this compound in a wider range of cancer cell lines and preclinical models. The experimental protocols outlined in this guide offer a foundation for researchers to further validate and expand upon these initial findings.
References
- 1. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
Head-to-Head Comparison: CYD-2-88 and ABT-199 in Preclinical Cancer Research
A Detailed Examination of Two Distinct B-Cell Lymphoma 2 (BCL-2) Family Inhibitors for Researchers, Scientists, and Drug Development Professionals.
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (BCL-2) protein family represents a critical node in the regulation of apoptosis. Dysregulation of this pathway is a hallmark of many malignancies, leading to unchecked cell survival and resistance to conventional therapies. This guide provides a head-to-head comparison of two notable inhibitors targeting this pathway, CYD-2-88 and ABT-199 (Venetoclax), offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them.
At a Glance: Key Differences
| Feature | This compound | ABT-199 (Venetoclax) |
| Target | BCL-2 (BH4 domain) | BCL-2 (BH3-mimetic) |
| Mechanism of Action | Allosteric inhibitor, induces conformational change in BCL-2 to a pro-apoptotic state | Direct inhibitor, mimics pro-apoptotic BH3-only proteins to block BCL-2's anti-apoptotic function[1] |
| Binding Affinity (Ki for BCL-2) | ~3.3 nM (for parent compound BDA-366)[2][3] | <0.01 nM[4] |
| Selectivity | Selective for BCL-2 over other BCL-2 family members (Bcl-xL, Mcl-1) (for BDA-366)[2] | Highly selective for BCL-2 over Bcl-xL and Bcl-w[4] |
Mechanism of Action: Two Distinct Approaches to BCL-2 Inhibition
This compound and ABT-199 employ fundamentally different strategies to neutralize the pro-survival function of BCL-2.
This compound: An Allosteric Modulator of BCL-2 Function
This compound is an analog of BDA-366, a small molecule that functions as a BCL-2 BH4 domain antagonist[5]. Instead of competing with pro-apoptotic proteins for the BH3 binding groove, this compound and its parent compound bind to the BH4 domain of BCL-2. This binding is believed to induce a conformational change in the BCL-2 protein, converting it from an anti-apoptotic protector into a pro-apoptotic effector, a mechanism sometimes referred to as "Bcl-2 converting."[6][7] This altered conformation of BCL-2 is then thought to promote the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis. Recent studies on a novel Bcl-2-BH4 domain antagonist, CYD0281, which was designed based on the structure of BDA-366, support this mechanism by demonstrating exposure of the BCL-2 BH3 domain upon compound binding[5].
ABT-199 (Venetoclax): A Potent BH3-Mimetic
ABT-199, widely known as Venetoclax, is a highly selective and potent BH3-mimetic[4]. It directly mimics the action of pro-apoptotic "BH3-only" proteins, such as BIM, by binding with high affinity to the BH3-binding groove of BCL-2[8]. This competitive inhibition displaces pro-apoptotic proteins that are sequestered by BCL-2, freeing them to activate the downstream effectors of apoptosis, BAX and BAK[9]. The activation of BAX and BAK leads to the formation of pores in the mitochondrial outer membrane, the release of cytochrome c, and the activation of caspases, ultimately culminating in programmed cell death.
Signaling Pathway Diagrams
Preclinical Efficacy: A Comparative Overview
In Vitro Activity
Binding Affinity
| Compound | Target | Binding Affinity (Ki) |
| BDA-366 (parent of this compound) | BCL-2 | 3.3 ± 0.73 nM[2][3] |
| Bcl-xL | No binding reported[2] | |
| Mcl-1 | No binding reported[2] | |
| ABT-199 (Venetoclax) | BCL-2 | <0.01 nM[4] |
| Bcl-xL | ~4800-fold lower than BCL-2[4] | |
| Bcl-w | ~4800-fold lower than BCL-2[4] | |
| Mcl-1 | No significant activity[4] |
Cellular Potency (IC50/ED50)
The half-maximal inhibitory concentration (IC50) or effective dose (ED50) values provide a measure of a compound's potency in cultured cancer cells.
This compound (as BDA-366 analog)
| Cell Line | Cancer Type | IC50 | ED50 (Apoptosis) |
| Mantle Cell Lymphoma (MCL) cell lines | Lymphoma | 5 - 30 nM (72h) | 9.3 - 240 nM (72h) |
ABT-199 (Venetoclax)
| Cell Line | Cancer Type | IC50 (48h) |
| Follicular Lymphoma (FL) primary samples | Lymphoma | Varies, correlates with BCL-2/BIM ratio[4] |
| Soft Tissue Sarcoma (STS) cell lines | Sarcoma | Synergistic with proteasome inhibitors[9] |
Note: IC50 and ED50 values are highly dependent on the cell line and experimental conditions, making direct cross-study comparisons challenging.
In Vivo Efficacy
This compound
In a preclinical study, this compound administered via intraperitoneal injection at a dose of 20 mg/kg demonstrated the ability to inhibit tumor growth in a non-small cell lung cancer (NSCLC) H460 xenograft mouse model.
ABT-199 (Venetoclax)
Numerous in vivo studies have demonstrated the potent anti-tumor activity of ABT-199 across a range of hematological malignancies. In xenograft models of t(14;18) positive lymphoma, ABT-199 has shown significant efficacy[4]. Furthermore, in combination with other agents, such as proteasome inhibitors, ABT-199 has demonstrated synergistic effects in solid tumors like soft tissue sarcomas[9].
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel therapeutic agents. Below are representative protocols for key assays used in the characterization of BCL-2 inhibitors.
BCL-2 Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a compound to the BCL-2 protein.
Workflow Diagram
Protocol
-
Reagents and Materials:
-
Recombinant human BCL-2 protein.
-
A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., FITC-BIM BH3).
-
Assay buffer (e.g., PBS with 0.05% Tween-20).
-
Test compounds (this compound, ABT-199) at various concentrations.
-
384-well black plates.
-
A microplate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the recombinant BCL-2 protein and the fluorescently labeled BH3 peptide to each well.
-
Add the serially diluted test compounds to the wells. Include control wells with no compound (maximum polarization) and wells with a known potent inhibitor (minimum polarization).
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay is a standard method to quantify the percentage of cells undergoing apoptosis.
Workflow Diagram
-
Cell Culture and Treatment:
-
Plate cancer cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or ABT-199 for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
-
Cell Staining:
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
In Vivo Xenograft Study
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol
-
Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., NSCLC H460) in appropriate media.
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel/PBS mixture).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or ABT-199 via the desired route (e.g., intraperitoneal injection, oral gavage) at the specified dose and schedule. The control group receives the vehicle.
-
-
Data Collection and Analysis:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Western Blot Analysis of BCL-2 Family Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
-
Protein Extraction:
-
Treat cells with the compound of interest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for BCL-2, BAX, BAK, BIM, etc., overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Conclusion and Future Directions
Both this compound and ABT-199 represent promising strategies for targeting the BCL-2-mediated survival of cancer cells. ABT-199, with its well-defined BH3-mimetic mechanism and extensive preclinical and clinical validation, has established itself as a cornerstone of therapy for certain hematological malignancies. This compound, and other BCL-2 BH4 domain antagonists, offer a novel and distinct mechanism of action that may provide an alternative therapeutic avenue, particularly in the context of resistance to BH3-mimetics.
Future research should focus on direct head-to-head preclinical studies to rigorously compare the efficacy and safety profiles of these two classes of BCL-2 inhibitors. Furthermore, the exploration of combination therapies, where the distinct mechanisms of this compound and ABT-199 could be leveraged for synergistic anti-tumor activity, warrants significant investigation. A deeper understanding of the molecular determinants of sensitivity and resistance to each compound will be crucial for the rational design of clinical trials and the ultimate translation of these promising agents into effective cancer therapies.
References
- 1. edspace.american.edu [edspace.american.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. Small Molecule Bcl2 BH4 Antagonist for Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. CYD0281, a Bcl-2 BH4 domain antagonist, inhibits tumor angiogenesis and breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BCL-2 selective inhibitor ABT-199 sensitizes soft tissue sarcomas to proteasome inhibition by a concerted mechanism requiring BAX and NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. scispace.com [scispace.com]
- 14. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. benchchem.com [benchchem.com]
- 16. 2.10. Western Blot Analysis [bio-protocol.org]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Independent Verification of CYD-2-88 Claims: A Comparative Guide for Drug Development Professionals
Introduction
This guide provides an objective comparison of the publicly available data concerning CYD-2-88, a putative Bcl-2 BH4 antagonist, and its alternatives. This compound is an analog of BDA-366, a molecule claimed to convert the anti-apoptotic protein Bcl-2 into a pro-apoptotic agent, thereby inducing cancer cell death. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Bcl-2 family of proteins.
Mechanism of Action: A Point of Contention
The primary claim associated with this compound and its parent compound, BDA-366, is its function as a Bcl-2 BH4 domain antagonist. This proposed mechanism involves the binding of the compound to the BH4 domain of Bcl-2, inducing a conformational change that exposes the BH3 domain. This conversion is thought to transform Bcl-2 from a cell survival promoter into a cell death inducer.
However, independent research has presented conflicting evidence regarding the precise mechanism of action of BDA-366. While some studies support the initial claim of Bcl-2 BH4 antagonism, others suggest that its apoptotic effects may be independent of Bcl-2. These alternative hypotheses propose that BDA-366 may exert its effects through the inhibition of the PI3K/AKT signaling pathway, leading to the downregulation of the anti-apoptotic protein Mcl-1, or by targeting the Toll-like receptor 4 (TLR4) pathway in certain cancer types.
This guide will present the available data for these proposed signaling pathways to provide a comprehensive overview of the current understanding of BDA-366 and, by extension, its analog this compound.
Comparative Analysis: Bcl-2 BH4 Antagonists vs. BH3 Mimetics
The therapeutic targeting of Bcl-2 is a well-established strategy in oncology. The most clinically advanced class of Bcl-2 inhibitors are the BH3 mimetics, which function by mimicking the action of pro-apoptotic BH3-only proteins. This guide compares the Bcl-2 BH4 antagonists, represented by BDA-366 and its analogs, with prominent BH3 mimetics.
Table 1: Comparison of Bcl-2 Inhibitor Classes
| Feature | Bcl-2 BH4 Antagonists (e.g., BDA-366, this compound, CYD0281) | BH3 Mimetics (e.g., Venetoclax, Navitoclax) |
| Target Domain | Bcl-2 Homology 4 (BH4) domain of Bcl-2 | Bcl-2 Homology 3 (BH3) binding groove of anti-apoptotic proteins |
| Proposed Primary Mechanism | Converts anti-apoptotic Bcl-2 to a pro-apoptotic molecule | Inhibit anti-apoptotic Bcl-2 proteins, releasing pro-apoptotic proteins |
| Reported Alternatives/Controversial Mechanisms | PI3K/AKT/Mcl-1 pathway inhibition; TLR4 pathway activation | Generally well-established mechanism of action |
| Examples | BDA-366, this compound, CYD0281 | Venetoclax (ABT-199), Navitoclax (ABT-263) |
| Selectivity | Claimed to be selective for Bcl-2 | Varies; Venetoclax is selective for Bcl-2, Navitoclax inhibits Bcl-2, Bcl-xL, and Bcl-w |
Experimental Data and Protocols
In Vivo Efficacy of BDA-366 in a Multiple Myeloma Xenograft Model
A study investigating the efficacy of BDA-366 in a multiple myeloma model reported significant tumor growth suppression.
Table 2: In Vivo Efficacy of BDA-366
| Cell Lines | Animal Model | Treatment | Outcome |
| RPMI8226 and U266 (Human Multiple Myeloma) | NOD-scid/IL2Rγnull mice | BDA-366 (20mg/kg/day, i.p. for 5 doses) | Marked suppression of human MM tumor growth |
While a detailed, step-by-step protocol for the BDA-366 study is not fully available, a general methodology for establishing and evaluating xenograft models is as follows:
-
Cell Culture: Human cancer cell lines (e.g., RPMI8226, U266) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD-scid/IL2Rγnull) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, animals are randomized into control and treatment groups. The investigational drug (e.g., BDA-366) is administered at a specified dose and schedule.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker assessment).
Signaling Pathway Visualizations
The following diagrams illustrate the proposed signaling pathways associated with the mechanism of action of BDA-366 and its analogs.
Proposed Mechanism 1: Bcl-2 BH4 Antagonism
Caption: Proposed conversion of Bcl-2 from anti- to pro-apoptotic by this compound.
Proposed Mechanism 2: PI3K/AKT/Mcl-1 Pathway Inhibition
Caption: Alternative mechanism: Inhibition of the PI3K/AKT survival pathway.
Proposed Mechanism 3: TLR4 Pathway Activation
Caption: Alternative mechanism: Activation of the TLR4 signaling pathway.
Disclaimer: This guide is based on publicly available information and is intended for informational purposes only. The efficacy and mechanism of action of this compound have not been definitively established through independent, peer-reviewed clinical trials. Further research is required to validate the claims associated with this compound.
Benchmarking CYD-2-88: A Comparative Guide to Next-Generation Bcl-2 BH4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (Bcl-2) protein family represents a critical node in the regulation of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, enabling tumor cells to evade programmed cell death. A novel class of investigational drugs, the Bcl-2 BH4 antagonists, offers a promising strategy to counteract this survival mechanism. This guide provides a comparative analysis of CYD-2-88, a novel Bcl-2 BH4 antagonist, against other next-generation compounds targeting the same domain.
This compound is an analog of BDA-366, a first-in-class small molecule that binds to the BH4 domain of Bcl-2. This interaction induces a conformational change in Bcl-2, converting it from a pro-survival to a pro-apoptotic protein, ultimately leading to cancer cell death. This guide will objectively compare the performance of this compound with emerging next-generation Bcl-2 BH4 antagonists, supported by available experimental data.
Quantitative Performance Analysis
The following table summarizes the available quantitative data for this compound's parent compound, BDA-366, and next-generation Bcl-2 BH4 antagonists. While a specific IC50 or Kᵢ value for this compound is not publicly available, its in vivo efficacy has been documented.
| Compound | Target | Assay Type | IC50 | Kᵢ (Binding Affinity) | KD (Dissociation Constant) | In Vivo Efficacy |
| This compound | Bcl-2 BH4 Domain | In vivo | Data not available | Data not available | Data not available | Inhibits tumor growth in NSCLC H460 xenografts (20 mg/kg, i.p.)[1] |
| BDA-366 | Bcl-2 BH4 Domain | Cell-free assay | Data not available | 3.3 ± 0.73 nM | Data not available | Suppresses lung cancer growth in vivo |
| SM216 | Bcl-2 BH4 Domain | MTT Assay (MDA-MB-231 cells) | 1.866 µM | Data not available | 3.92 nM | Efficacious in MDA-MB-231 xenograft model (nanomolar dosage)[2] |
| SM396 | Bcl-2 BH4 Domain | MTT Assay (MDA-MB-231 cells) | 2.995 nM | Data not available | 6.37 nM | Efficacious in MDA-MB-231 xenograft model (nanomolar dosage)[2] |
| SM949 | Bcl-2 BH4 Domain | MTT Assay (MDA-MB-231 cells) | 0.1875 µM | Data not available | 78 nM | Efficacious in MDA-MB-231 xenograft model (nanomolar dosage)[2] |
Mechanism of Action: Targeting the Bcl-2 BH4 Domain
The canonical mechanism of action for Bcl-2 BH4 antagonists involves direct binding to the BH4 domain of the anti-apoptotic Bcl-2 protein. This binding event is crucial as the BH4 domain is essential for the pro-survival function of Bcl-2. The binding of an antagonist, such as this compound, induces a conformational change in the Bcl-2 protein. This altered conformation exposes the pro-apoptotic BH3 domain of Bcl-2, effectively converting it into a molecule that promotes apoptosis. This "pro-apoptotic switch" leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.
Caption: Bcl-2 mediated apoptosis and the action of BH4 antagonists.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a Bcl-2 BH4 antagonist using a colorimetric MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
In Vitro Bcl-2 Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of a compound to the Bcl-2 protein.
Methodology:
-
Reagents:
-
Recombinant human Bcl-2 protein.
-
A fluorescently labeled peptide known to bind to the Bcl-2 BH4 domain (fluorescent probe).
-
Test compound (e.g., this compound).
-
Assay buffer.
-
-
Assay Procedure:
-
In a microplate, combine the recombinant Bcl-2 protein and the fluorescent probe at fixed concentrations.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a suitable plate reader. When the fluorescent probe is bound to the larger Bcl-2 protein, its rotation is slower, resulting in a higher polarization value. When displaced by the test compound, the free probe tumbles more rapidly, leading to a lower polarization value.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a competitive binding model to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent probe.
-
The IC50 value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Caption: General workflow for determining the IC50 of a Bcl-2 inhibitor.
Conclusion
This compound represents a promising next-generation Bcl-2 BH4 antagonist with demonstrated in vivo anti-tumor activity. While direct quantitative comparisons of its binding affinity and cellular potency are pending public disclosure, its lineage from BDA-366 suggests a potent mechanism of action. The next-generation compounds SM216, SM396, and SM949 showcase nanomolar to low micromolar efficacy, setting a benchmark for future developments in this class. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its contemporaries in the treatment of Bcl-2-dependent malignancies. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and comparison of these novel anti-cancer agents.
References
Safety Operating Guide
Essential Disposal Procedures for CYD-2-88
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of CYD-2-88.
Important Note: A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a conservative approach, treating it as a hazardous chemical waste, is mandatory. The following procedures are based on general best practices for the disposal of research chemicals and information derived from its analog, BDA-366.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
-
Classify the Waste: All solutions containing this compound, as well as any materials contaminated with it (e.g., pipette tips, gloves, and vials), must be classified as hazardous chemical waste.
-
Segregate the Waste: Based on information for its analog, BDA-366 (Chemical Formula: C24H29N3O4), this compound is presumed to be a non-halogenated organic compound. Therefore, it should be segregated into a designated "Non-Halogenated Organic Waste" container. Do not mix this waste with halogenated solvents, heavy metals, or other incompatible waste streams.
Step 2: Containment and Labeling
-
Select Appropriate Containers: Use a chemically compatible, leak-proof container with a secure screw-top cap for liquid this compound waste. For solid waste, use a designated, sealed container.
-
Properly Label Containers: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound (BDA-366 analog)".
-
The approximate concentrations or percentages of each component in the waste mixture.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
-
Step 3: Storage of Waste in the Laboratory
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and potential sources of ignition or reaction.
-
Secondary Containment: Liquid waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.
Step 4: Disposal of Empty this compound Containers
-
Triple-Rinse Procedure: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., the solvent the compound was dissolved in, or another appropriate solvent that can solubilize it).
-
Collect Rinsate: The first two rinses must be collected and disposed of as hazardous waste in your non-halogenated organic waste container.
-
Final Rinse: The third rinse can typically be disposed of down the drain with copious amounts of water, provided it meets local regulations for non-hazardous waste.
-
Container Disposal: After triple-rinsing and air-drying, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Step 5: Arranging for Waste Pickup
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often six months), contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.
Quantitative Data for Chemical Waste Disposal
The following table summarizes general quantitative guidelines for the disposal of laboratory chemical waste. Given the lack of specific data for this compound, a conservative approach is recommended.
| Waste Category | Disposal Guideline | Citation |
| Dilute Aqueous Solutions (Non-Hazardous) | May be permissible for drain disposal if pH is between 6-9 and the concentration is less than 10% (v/v), with no solvent or metal contamination. Institutional approval is often required. | |
| Empty Chemical Containers (Non-Acutely Hazardous) | Can be disposed of as regular trash after being thoroughly emptied and triple-rinsed, with labels defaced or removed. | |
| Empty Chemical Containers (Acutely Hazardous) | Must be triple-rinsed, with the rinsate collected as hazardous waste. The container is then disposed of as hazardous waste. | |
| Solid Waste (Contaminated labware, PPE) | Collect in a designated, clearly labeled, and sealed container for hazardous waste. |
Experimental Protocols
As this compound is a research chemical, specific experimental protocols will vary. However, any experiment generating waste containing this compound must incorporate the disposal steps outlined above into the experimental workflow. The key principle is to manage all materials that come into contact with this compound as hazardous waste from the point of generation.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
Essential Safety and Handling Protocols for Novel Compounds: A Case Study of CYD-2-88
Disclaimer: A specific Safety Data Sheet (SDS) for "CYD-2-88" could not be located in publicly available resources. The following guidance is based on general best practices for handling potentially hazardous research chemicals. It is imperative to obtain the official SDS from the manufacturer or supplier before commencing any work with this substance. The information provided here is intended to supplement, not replace, the specific recommendations in the official SDS.
This guide provides a foundational framework for the safe handling, use, and disposal of novel chemical compounds like this compound in a research and development setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling substances with unknown or unconfirmed hazard profiles, a conservative approach to PPE is essential. The following table summarizes the recommended PPE for handling this compound, pending specific information from the SDS.
| Protection Type | Recommended PPE | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | Protects against splashes, aerosols, and airborne particles that could cause eye irritation or injury.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact which may lead to irritation, sensitization, or absorption of the substance.[3] A minimum glove thickness of 0.11 mm and a breakthrough time of over 480 minutes is a good starting point.[3] |
| Body Protection | Laboratory coat | Provides a removable barrier to protect personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation exposure. If aerosols or dusts are generated and engineering controls are insufficient, a properly fitted respirator may be necessary. |
Safe Handling and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
2.1. Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to control airborne concentrations.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
2.2. General Hygiene and Safety Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][3]
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.[2]
2.3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.
-
Waste Characterization: Based on the anticipated properties of this compound, it should be treated as hazardous waste unless determined otherwise by a qualified professional.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the safe handling of a research chemical like this compound.
Caption: Workflow for Safe Handling of Research Chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
